2-(4-Nitrophenoxy)ethanol
Description
Properties
IUPAC Name |
2-(4-nitrophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPAEYFBLRVUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066037 | |
| Record name | 2-(4-Nitrophenoxy)ethanol | |
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Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16365-27-8 | |
| Record name | 2-(4-Nitrophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16365-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanol, 2-(4-nitrophenoxy)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Nitrophenoxy)ethanol | |
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| Record name | 2-(4-Nitrophenoxy)ethanol | |
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| Record name | Ethanol, 2-(4-nitrophenoxy)- | |
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| Record name | 2-(4-Nitrophenoxy)ethanol | |
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| Record name | 2-(4-nitrophenoxy)ethanol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.732 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-Nitrophenoxy)ethanol | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWC6X7XX9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Nitrophenoxy)ethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-(4-Nitrophenoxy)ethanol. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in organic synthesis and drug discovery.
Chemical Identity and Structure
This compound is an organic compound featuring a 4-nitrophenoxy group attached to an ethanol backbone.[1] Its chemical structure consists of a nitrophenyl group ether-linked to an ethanol molecule.[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 16365-27-8[3] |
| Molecular Formula | C₈H₉NO₄[2][3] |
| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OCCO[2] |
| InChI | InChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2[2] |
| InChIKey | YAPAEYFBLRVUMH-UHFFFAOYSA-N[2] |
Physicochemical Properties
This compound is a light yellow solid at room temperature.[1] It is soluble in organic solvents but has low solubility in water.[1]
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 183.16 g/mol | [2] |
| Melting Point | 60-62 °C | [1] |
| pKa (Predicted) | 13.93 ± 0.10 | [1] |
| Appearance | Light yellow solid | [1] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
Synthesis and Purification
A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.[4][6] In this case, 4-nitrophenoxide reacts with a 2-haloethanol, such as 2-chloroethanol.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.
Materials:
-
4-Nitrophenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Ethanol (solvent)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol in ethanol. While stirring, add a stoichiometric equivalent of sodium hydroxide to deprotonate the phenol and form the sodium 4-nitrophenoxide.
-
Nucleophilic Substitution: To the solution of sodium 4-nitrophenoxide, add a slight excess of 2-chloroethanol. Heat the reaction mixture to reflux for several hours to allow the Sₙ2 reaction to proceed.[4][6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add deionized water and extract the aqueous layer with diethyl ether multiple times.
-
Purification: Combine the organic extracts and wash with a dilute sodium hydroxide solution to remove any unreacted 4-nitrophenol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure, crystalline product.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using various analytical techniques, including melting point determination and spectroscopic methods.
Melting Point Determination
The melting point is a crucial physical property for assessing the purity of a crystalline solid.
Experimental Protocol:
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range from which the solid begins to melt until it becomes a clear liquid is recorded. A sharp melting range (typically within 1-2 °C) is indicative of high purity.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound.
Experimental Protocol:
-
A small amount of the sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[7]
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[8][9][10]
-
The chemical shifts (δ), multiplicity, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the structure of this compound. The protons of the ethoxy group are expected to appear in the range of 3.3-4.0 ppm, while the aromatic protons will be further downfield.[11]
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[12] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[13]
-
The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).[14][15]
-
Characteristic absorption bands are analyzed to confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹), the ether linkage (C-O stretch around 1250-1050 cm⁻¹), the aromatic ring, and the hydroxyl group (broad absorption around 3300 cm⁻¹).
Caption: Workflow for the analytical characterization of this compound.
Applications and Biological Relevance
This compound serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] It has been reported to be used as a pesticide, although the specific mechanism of action is not well-documented in publicly available literature.[1]
At present, there is limited information available regarding specific signaling pathways directly involving this compound. Its primary role in a drug development context appears to be as an intermediate for the synthesis of more complex, biologically active molecules. Further research is required to elucidate any direct biological effects or pathway interactions of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
| H335 | May cause respiratory irritation[2] |
This guide provides a foundational understanding of this compound for research and development purposes. As with any chemical, it is imperative to consult the latest Safety Data Sheet (SDS) before use and to handle the compound with appropriate safety precautions.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Alcohols | OpenOChem Learn [learn.openochem.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. revroum.lew.ro [revroum.lew.ro]
An In-depth Technical Guide to the Synthesis and Purification of 2-(4-Nitrophenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and purification of 2-(4-Nitrophenoxy)ethanol, a key intermediate in various chemical syntheses. This guide includes detailed experimental protocols, characterization data, and a discussion of the underlying chemical principles.
Introduction
This compound is a valuable chemical intermediate characterized by the presence of a p-nitrophenyl ether and a primary alcohol functional group. Its chemical formula is C₈H₉NO₄, with a molecular weight of 183.16 g/mol and the CAS Registry Number 16365-27-8.[1] This compound serves as a versatile building block in the synthesis of more complex molecules in the pharmaceutical and dye industries. The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds through an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group.
In the synthesis of this compound, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) acts as the nucleophile, attacking a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol. The phenoxide is readily formed by deprotonating 4-nitrophenol with a suitable base, such as sodium hydroxide or potassium carbonate.
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound.
Materials:
-
4-Nitrophenol
-
2-Bromoethanol (or 2-Chloroethanol)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) (for work-up)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Formation of Sodium 4-Nitrophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.05 eq) in water dropwise with stirring. The formation of the yellow to orange sodium 4-nitrophenoxide will be observed.
-
Williamson Ether Synthesis: To the solution of sodium 4-nitrophenoxide, add 2-bromoethanol (1.1 eq). Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between water and dichloromethane.
-
Extraction and Washing: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed sequentially with a saturated solution of sodium bicarbonate and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound as a solid.
Purification of this compound
The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity. An ethanol-water mixture is a suitable solvent system for the recrystallization of this compound.
Recrystallization Protocol
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating in a water bath may be required.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities. Dry the crystals under vacuum to obtain pure this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol [1] |
| Appearance | Light yellow solid |
| Melting Point | 82-85 °C |
| CAS Registry Number | 16365-27-8[1] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-nitrophenyl group, as well as the methylene protons of the ethoxy and hydroxyl groups. The aromatic protons will appear as two doublets in the downfield region. The methylene protons adjacent to the oxygen atoms will also be deshielded and appear as triplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbons of the aromatic ring will appear in the range of 110-160 ppm, with the carbon bearing the nitro group being the most deshielded. The carbons of the ethanol moiety will appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key peaks include a broad band around 3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1500 cm⁻¹ and 1340 cm⁻¹, respectively, and C-O stretching vibrations for the ether linkage. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[1]
Experimental and Logical Workflows
The following diagrams illustrate the key workflows for the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
Caption: Purification workflow for this compound.
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis and purification of this compound. The Williamson ether synthesis provides an efficient route to this valuable intermediate, and subsequent purification by recrystallization from an ethanol-water mixture yields a product of high purity. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
An In-depth Technical Guide to 2-(4-Nitrophenoxy)ethanol (CAS: 16365-27-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Nitrophenoxy)ethanol, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its known and potential applications in research and development, particularly in organic synthesis. While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide also explores potential research applications based on the reactivity of its functional groups.
Chemical and Physical Properties
This compound is a light yellow solid at room temperature.[1] Its chemical structure consists of a 4-nitrophenol moiety linked to an ethanol group via an ether bond. This structure imparts both polarity and reactivity, making it a useful building block in various synthetic pathways.[1] It is reported to be soluble in organic solvents and slightly soluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16365-27-8 | [1][2][3] |
| Molecular Formula | C₈H₉NO₄ | [2] |
| Molecular Weight | 183.16 g/mol | [2] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 60-62 °C | [1] |
| Water Solubility | 4.9 g/L (at 25 °C) | [1] |
| IUPAC Name | This compound | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic spectral features can be anticipated. The infrared spectrum available from the NIST WebBook provides some of this information.[3]
Table 2: Predicted and Observed Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Observed Wavenumber (IR) [3] |
| ¹H NMR | Aromatic protons | δ 7.0-8.3 ppm | - |
| Methylene protons (-O-CH₂-) | δ 4.2-4.4 ppm | - | |
| Methylene protons (-CH₂-OH) | δ 3.9-4.1 ppm | - | |
| Hydroxyl proton (-OH) | Variable, broad | - | |
| ¹³C NMR | Aromatic C-O | δ 160-165 ppm | - |
| Aromatic C-NO₂ | δ 140-145 ppm | - | |
| Aromatic C-H | δ 115-130 ppm | - | |
| Methylene carbon (-O-CH₂-) | δ 68-72 ppm | - | |
| Methylene carbon (-CH₂-OH) | δ 60-64 ppm | - | |
| Infrared (IR) | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) | Available |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | Available | |
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | Available | |
| N-O stretch (nitro) | 1500-1550 cm⁻¹ (asymmetric), 1335-1385 cm⁻¹ (symmetric) | Available | |
| C-O stretch (ether) | 1200-1275 cm⁻¹ (asymmetric), 1000-1075 cm⁻¹ (symmetric) | Available | |
| C-O stretch (alcohol) | 1050-1150 cm⁻¹ | Available |
Note: Predicted NMR values are estimates based on standard chemical shift tables and may vary depending on the solvent and other experimental conditions.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-nitrophenol reacts with a 2-haloethanol.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 4-nitrophenol and 2-chloroethanol.
Materials:
-
4-Nitrophenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone as solvent
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol in a suitable solvent such as DMF or acetone.
-
Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the sodium or potassium 4-nitrophenoxide salt.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add a slight excess (1.1 to 1.2 equivalents) of 2-chloroethanol.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a light yellow solid.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis due to its reactive hydroxyl and nitro functionalities.
Synthesis of Bioactive Molecules and Dyes
The primary hydroxyl group can be further functionalized, for example, through esterification or conversion to a leaving group for subsequent nucleophilic substitution reactions. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals and dyes. This amino group can then be diazotized and coupled with other aromatic compounds to form azo dyes.
Potential Use in Biochemical Assays
Compounds containing a p-nitrophenyl ether linkage are often used as chromogenic or fluorogenic substrates for various enzymes. The enzymatic cleavage of the ether bond releases 4-nitrophenol, which is yellow in alkaline solutions and can be quantified spectrophotometrically. While there are no specific reports of this compound being used in this manner, its structure suggests potential as a substrate for etherase or other hydrolase enzymes.
Experimental Protocol: Example of an Enzyme Inhibition Assay
Objective: To evaluate a test compound as a potential inhibitor of an enzyme that cleaves this compound.
Materials:
-
This compound (substrate)
-
Enzyme of interest (e.g., a putative etherase)
-
Assay buffer (e.g., phosphate or Tris buffer at optimal pH for the enzyme)
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer. Prepare serial dilutions of the test inhibitor compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test inhibitor at various concentrations. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).
-
Reaction Initiation: Initiate the reaction by adding the this compound substrate solution to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.
-
Reaction Termination and Detection: Stop the reaction by adding a basic solution (e.g., 0.1 M sodium carbonate) to raise the pH and develop the yellow color of the 4-nitrophenolate ion.
-
Measurement: Measure the absorbance at approximately 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Hypothetical enzymatic assay workflow using this compound.
Biological Activity
While some sources mention potential anti-tumor or pesticide activities for this compound, there is a lack of specific, quantitative data in the peer-reviewed literature to substantiate these claims. Further research is required to determine if this compound possesses any significant biological activity. The presence of the nitroaromatic group could be a starting point for investigating its potential as a bioreductive prodrug, where the nitro group is reduced to a cytotoxic species under hypoxic conditions found in solid tumors. However, this remains a hypothetical mechanism without experimental evidence.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Pictogram | Hazard Statement | Precautionary Statements |
|
| H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Data obtained from PubChem.[2]
Conclusion
This compound is a readily synthesizable organic compound with clear utility as a chemical intermediate. Its bifunctional nature allows for a range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceuticals and dyes. While its own biological activity is not well-characterized, its structural motifs suggest potential avenues for future research, particularly in the development of enzyme substrates and bioreductive agents. Researchers using this compound should adhere to standard laboratory safety protocols due to its irritant properties.
References
Physical and chemical characteristics of 2-(4-Nitrophenoxy)ethanol.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(4-Nitrophenoxy)ethanol. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of key processes.
Chemical Identity and Physical Properties
This compound is an organic compound featuring a nitrophenyl group attached to an ethanol molecule via an ether linkage.[1][2] Its chemical structure and properties make it a subject of interest in various chemical and pharmaceutical applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | [3][4][5][6][7] |
| Molecular Weight | 183.16 g/mol | [3][5][6] |
| CAS Number | 16365-27-8 | [3][4][5][7] |
| Appearance | Yellow solid | [1] |
| Melting Point | 60-62 °C | [1][2] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
| IUPAC Name | This compound | [3][7] |
| Synonyms | 2-(p-Nitrophenoxy)ethanol, Ethanol, 2-(4-nitrophenoxy)-, β-Hydroxyethyl p-nitrophenyl ether, p-Nitrophenoxyethanol | [3][4][5] |
Synthesis Protocol: Williamson Ether Synthesis
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) reacts with 2-chloroethanol.
Experimental Protocol:
-
Preparation of Sodium 4-nitrophenoxide:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in a suitable anhydrous solvent such as ethanol or tetrahydrofuran (THF).
-
Slowly add an equimolar amount of a strong base, like sodium hydride (NaH) or sodium ethoxide (NaOEt), to the solution at room temperature. The reaction is exothermic and may require cooling.
-
Stir the mixture until the 4-nitrophenol is completely converted to its sodium salt, which is typically indicated by a color change and the cessation of hydrogen gas evolution if NaH is used.
-
-
Ether Synthesis Reaction:
-
To the freshly prepared solution of sodium 4-nitrophenoxide, add a slight molar excess of 2-chloroethanol.
-
Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with water to remove any inorganic salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a yellow solid.
-
Below is a workflow diagram illustrating the Williamson ether synthesis of this compound.
Caption: Williamson Ether Synthesis Workflow.
Analytical Characterization
The synthesized this compound should be characterized using various spectroscopic techniques to confirm its identity and purity.
Table 2: Spectral Data for this compound
| Technique | Key Data | Source |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [3] |
| ¹³C NMR | Data available. | [3] |
| FTIR (KBr Wafer) | Data available from NIST. | [3][4] |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 139, 2nd Highest: 109, 3rd Highest: 45. | [3] |
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Record the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Record the carbon NMR spectrum on the same instrument, typically at 100 MHz or 125 MHz.
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
-
Sample Preparation (KBr Pellet):
-
Thoroughly mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
3.3. Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject the solution into the GC, which separates the components before they enter the mass spectrometer.
-
-
Ionization: Use Electron Ionization (EI) as the ionization method.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).
-
Data Acquisition: Record the mass spectrum, which shows the mass-to-charge ratio (m/z) of the fragment ions.
Below is a diagram illustrating a general analytical workflow for the characterization of a synthesized compound.
Caption: General Analytical Workflow.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
Precautions:
-
Handle in a well-ventilated area.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Avoid breathing dust.[8]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a cool, dark, and dry place.[8]
-
Keep the container tightly closed.[8]
-
Store away from incompatible materials such as oxidizing agents.[8]
This guide provides foundational information for professionals working with this compound. For specific applications, further research and optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. guidechem.com [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. This compound [webbook.nist.gov]
- 5. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Molecular weight and formula of 2-(4-Nitrophenoxy)ethanol.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of 2-(4-Nitrophenoxy)ethanol, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Core Compound Properties
This compound, with the CAS number 16365-27-8, is an organic compound characterized by a nitrophenyl group linked to an ethanol molecule through an ether bond.[1] It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below, providing a ready reference for its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄ | [2] |
| Molecular Weight | 183.16 g/mol | [2][3] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 60-62 °C | [1] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
| CAS Number | 16365-27-8 | [2][3] |
Computed Properties
The following table outlines the computed molecular properties of this compound, which are valuable in computational chemistry and drug design.
| Descriptor | Value | Reference |
| Topological Polar Surface Area | 75.3 Ų | [2] |
| Complexity | 160 | [2] |
| Monoisotopic Mass | 183.05315777 Da | [2] |
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of this compound can be achieved via the Williamson ether synthesis, a widely used method for preparing ethers.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of ethylene glycol reacts with 1-chloro-4-nitrobenzene.
Experimental Methodology
Materials:
-
1-chloro-4-nitrobenzene
-
Ethylene glycol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution, allowing for the evolution of hydrogen gas. Stir the mixture at 0 °C for 30 minutes to form the sodium salt of ethylene glycol.
-
To this mixture, add a solution of 1-chloro-4-nitrobenzene (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Spectroscopic Analysis
Detailed spectral data is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~7.0 | Doublet | 2H | Aromatic protons meta to the nitro group |
| ~4.2 | Triplet | 2H | -O-CH₂- |
| ~4.0 | Triplet | 2H | -CH₂-OH |
| ~2.0 | Singlet (broad) | 1H | -OH |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.
| Chemical Shift (ppm) | Assignment |
| ~163 | Aromatic C-O |
| ~142 | Aromatic C-NO₂ |
| ~126 | Aromatic C-H (ortho to NO₂) |
| ~115 | Aromatic C-H (meta to NO₂) |
| ~70 | -O-CH₂- |
| ~61 | -CH₂-OH |
FTIR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| 1590, 1490 | Medium-Strong | Aromatic C=C stretch |
| 1520-1475 | Strong | Asymmetric N-O stretch (nitro group) |
| 1350-1300 | Strong | Symmetric N-O stretch (nitro group) |
| 1250-1200 | Strong | Aryl-O stretch (ether) |
| 1050-1000 | Strong | C-O stretch (alcohol) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would be observed at m/z = 183. Key fragmentation patterns would involve the loss of the ethanol side chain and cleavage of the ether bond.
Biological Activity and Applications
This compound is utilized as a building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.[1] It has been identified for its use as a pesticide, although the specific mechanism of action is not widely documented.[1] Furthermore, it is used in the preparation of inimers containing azobenzene groups for polymerization applications.[7] Its utility as a versatile chemical intermediate underscores its importance in synthetic organic chemistry.
Safety and Handling
This compound should be handled with care as it is considered harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. This compound | 16365-27-8 [chemicalbook.com]
An In-depth Technical Guide on the Solubility and Stability of 2-(4-Nitrophenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-(4-Nitrophenoxy)ethanol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Understanding these properties is critical for its effective use in research and development, particularly in drug formulation and process chemistry.
Physicochemical Properties
This compound is a yellow solid with the chemical formula C₈H₉NO₄ and a molecular weight of approximately 183.16 g/mol .[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16365-27-8 | [2] |
| Molecular Formula | C₈H₉NO₄ | [2] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | Yellow Solid | |
| Melting Point | 60-62 °C | |
| Water Solubility | 4.9 g/L (at 25 °C) |
Solubility Profile
A systematic determination of its solubility in various solvents at different temperatures is crucial for its application in synthesis and formulation. The following table presents a framework for recording such experimental data.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Methanol | 25 | Data not available |
| 40 | Data not available | |
| Ethanol | 25 | Data not available |
| 40 | Data not available | |
| Acetone | 25 | Data not available |
| 40 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |
| 40 | Data not available | |
| Ethyl Acetate | 25 | Data not available |
| 40 | Data not available |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound in various solvents involves the isothermal shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, DMSO, ethyl acetate)
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed flasks.
-
Equilibrate the flasks in a shaking incubator at a constant temperature (e.g., 25 °C or 40 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically with the respective solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility in g/100 g of the solvent.
Caption: Workflow for solubility determination.
Stability Profile
The stability of this compound is a critical parameter for its storage and handling, as well as for the development of stable formulations. Forced degradation studies are essential to understand its susceptibility to various stress conditions.
General Protocol for Forced Degradation Studies
Forced degradation studies should be conducted to assess the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[3][4][5][6]
3.1.1. Hydrolytic Stability
-
Procedure: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions. Store the solutions at a controlled temperature (e.g., 60 °C) for a specified period. Analyze samples at different time points by a stability-indicating HPLC method to determine the extent of degradation.
-
Expected Degradation: Ether linkages can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 4-nitrophenol and ethylene glycol.
3.1.2. Oxidative Stability
-
Procedure: Prepare a solution of this compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide). Store the solution at room temperature for a defined period. Analyze samples at various intervals to monitor for degradation.
-
Expected Degradation: The aromatic ring and the ether linkage could be susceptible to oxidation.
3.1.3. Photostability
-
Procedure: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4] A control sample should be protected from light. Analyze both samples to assess the extent of photodegradation.
-
Expected Degradation: Nitroaromatic compounds can be susceptible to photodegradation, potentially leading to the reduction of the nitro group or cleavage of the ether bond.[7]
3.1.4. Thermal Stability
-
Procedure: Expose a solid sample of this compound to elevated temperatures (e.g., 80 °C, 100 °C) for a specified duration. Analyze the sample for any degradation products.
-
Expected Degradation: At high temperatures, thermal decomposition of nitroaromatic compounds can occur, often initiated by the cleavage of the C-NO₂ bond.[8]
Caption: Stress conditions for forced degradation.
Analytical Methodology
A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Experimental Protocol for HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable for the separation of aromatic compounds.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good resolution and peak shape.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set at the wavelength of maximum absorbance for this compound.
-
Injection Volume: Typically 10-20 µL.
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations to quantify the amount of this compound in the samples.
Caption: HPLC analysis workflow.
Signaling Pathways and Biological Interactions
Currently, there is no specific information in the public domain detailing the direct interaction of this compound with specific signaling pathways. Its primary role is as a versatile building block in the synthesis of more complex, biologically active molecules. The biological effects of the final compounds will depend on their overall structure and how they interact with specific biological targets. Further research is needed to elucidate any direct biological activity of this compound itself.
Summary and Conclusions
This technical guide has outlined the key aspects of the solubility and stability of this compound. While some fundamental physicochemical properties are known, there is a clear need for more comprehensive quantitative data on its solubility in a wider range of organic solvents and its stability under various stress conditions. The provided experimental protocols offer a framework for generating this critical data, which will be invaluable for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of these properties will facilitate the development of robust synthetic processes and stable drug formulations.
References
- 1. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Spectroscopic data (NMR, IR, Mass Spec) for 2-(4-Nitrophenoxy)ethanol.
This technical guide provides an in-depth overview of the spectroscopic data for 2-(4-Nitrophenoxy)ethanol, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a centralized resource for the spectroscopic characterization of this molecule.
Molecular Structure
IUPAC Name: this compound Chemical Formula: C₈H₉NO₄ Molecular Weight: 183.16 g/mol CAS Number: 16365-27-8
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.21 | d | 9.3 | 2H | Ar-H (ortho to NO₂) |
| 7.02 | d | 9.3 | 2H | Ar-H (ortho to OCH₂) |
| 4.20 | t | 4.4 | 2H | O-CH₂-CH₂-OH |
| 4.01 | t | 4.4 | 2H | O-CH₂-CH₂-OH |
| 2.05 | s (broad) | - | 1H | -OH |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 163.8 | Ar-C (C-O) |
| 141.7 | Ar-C (C-NO₂) |
| 125.9 | Ar-CH (ortho to NO₂) |
| 114.6 | Ar-CH (ortho to OCH₂) |
| 69.3 | O-CH₂-CH₂-OH |
| 61.3 | O-CH₂-CH₂-OH |
Solvent: CDCl₃, Instrument Frequency: 100 MHz
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3408 | Strong, Broad | O-H stretch (alcohol) |
| 3115, 3080 | Medium | Aromatic C-H stretch |
| 2945, 2880 | Medium | Aliphatic C-H stretch |
| 1589, 1492 | Strong | Aromatic C=C stretch |
| 1508 | Strong | N-O asymmetric stretch (NO₂) |
| 1340 | Strong | N-O symmetric stretch (NO₂) |
| 1260 | Strong | Aryl-O-C stretch |
| 1045 | Strong | C-O stretch (alcohol) |
Technique: KBr Pellet
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 183 | 60 | [M]⁺ (Molecular Ion) |
| 139 | 100 | [M - CH₂CH₂OH]⁺ |
| 109 | 45 | [M - NO₂ - CH₃]⁺ |
| 93 | 30 | [C₆H₅O]⁺ |
| 65 | 40 | [C₅H₅]⁺ |
Technique: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.75 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of this compound (1-2 mg) was finely ground with anhydrous potassium bromide (KBr, approximately 100-200 mg) using an agate mortar and pestle. The homogenous mixture was then compressed in a die under high pressure (8-10 tons) to form a transparent pellet. The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of electrons (70 eV). The resulting positively charged ions were accelerated and separated by a quadrupole mass analyzer to generate the mass spectrum.
Workflow and Data Relationship Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in elucidating the structure of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Relationship of spectroscopic data to the structural elucidation of the molecule.
An In-depth Technical Guide to Potential Research Areas for 2-(4-Nitrophenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenoxy)ethanol is a nitroaromatic organic compound with the chemical formula C₈H₉NO₄. While it is known as a reagent and building block in organic synthesis for pharmaceuticals, agrochemicals, and dyes, its own biological activity remains largely unexplored in publicly available literature.[1] This technical guide aims to bridge this gap by proposing potential research areas for this compound, drawing upon the known biological activities of structurally related nitroaromatic and phenoxyethanol compounds. This document provides a framework for future investigation, including detailed experimental protocols and data presentation strategies, to unlock the potential of this compound in various scientific and therapeutic fields.
Physicochemical Properties and Synthesis
A comprehensive understanding of the physicochemical properties of this compound is fundamental for any experimental design. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16365-27-8 | [2][3] |
| Molecular Formula | C₈H₉NO₄ | [2][3] |
| Molecular Weight | 183.16 g/mol | [2] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 82-85 °C | [4] |
| Boiling Point | 182 °C at 11 mmHg | [4] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [1] |
| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OCCO | [2] |
| InChIKey | YAPAEYFBLRVUMH-UHFFFAOYSA-N | [2][3] |
Synthesis Protocol: Williamson Ether Synthesis
This compound can be synthesized via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[5][6][7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-nitrophenol reacts with 2-chloroethanol or a similar 2-haloethanol.
Materials:
-
4-Nitrophenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
2-Chloroethanol
-
Dimethylformamide (DMF) or Acetone as solvent
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenol in the chosen solvent (e.g., DMF).
-
Add a base (e.g., powdered K₂CO₃) to the solution to deprotonate the phenolic hydroxyl group, forming the 4-nitrophenoxide.
-
To this mixture, add 2-chloroethanol.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Potential Research Areas and Experimental Protocols
The chemical structure of this compound, featuring a nitroaromatic ring and a phenoxyethanol moiety, suggests several avenues for biological investigation.
Antimicrobial Activity
Rationale: Nitroaromatic compounds are known to possess a wide spectrum of antimicrobial activities.[10][11][12][13] The nitro group can undergo bioreduction within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other critical biomolecules.[11][12] Furthermore, phenoxyethanol itself is a known antiseptic and preservative with broad-spectrum activity against bacteria and yeasts.[14][15][16] The combination of these two pharmacophores in one molecule makes this compound a prime candidate for antimicrobial screening.
Proposed Research:
-
Screening for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.
-
Screening for antifungal activity against common human and plant pathogens.
-
Investigation of the mechanism of antimicrobial action.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
Materials:
-
This compound
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.
Data Presentation:
Table 2: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin (Positive Control) |
| Staphylococcus aureus | 16 | 1 |
| Escherichia coli | 32 | 0.5 |
| Pseudomonas aeruginosa | 64 | 2 |
| Candida albicans | 8 | 0.25 |
Cytotoxicity and Potential Anticancer Activity
Rationale: Many nitroaromatic compounds exhibit cytotoxic properties and have been investigated as anticancer agents.[10][11][12] The mechanism often involves the bioreductive activation of the nitro group in the hypoxic environment of tumors, leading to the formation of cytotoxic radicals.
Proposed Research:
-
Evaluate the in vitro cytotoxicity of this compound against a panel of human cancer cell lines and a non-cancerous control cell line.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values.
-
Investigate the mechanism of cell death (apoptosis vs. necrosis).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Data Presentation:
Table 3: Hypothetical Cytotoxicity of this compound (IC₅₀ in µM)
| Cell Line | This compound (48h) | Doxorubicin (Positive Control) |
| MCF-7 (Breast Cancer) | 25.5 | 1.2 |
| A549 (Lung Cancer) | 42.1 | 2.5 |
| HEK293 (Non-cancerous) | > 100 | 5.8 |
Enzyme Inhibition
Rationale: The structural motifs of this compound suggest potential interactions with various enzymes. Aromatic and heteroaromatic nitro compounds are known to inhibit a range of enzymes, and the phenoxyethanol moiety could also contribute to binding within enzyme active sites.
Proposed Research:
-
Screening against a panel of therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes.
-
Determination of the mode of inhibition (e.g., competitive, non-competitive) for any identified targets.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing enzyme inhibition, which can be adapted for specific enzymes.[18][19][20][21][22]
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Add the assay buffer, varying concentrations of this compound, and the enzyme to the wells of a 96-well plate.
-
Pre-incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition and the IC₅₀ value.
Data Presentation:
Table 4: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC₅₀ (µM) | Known Inhibitor (Positive Control) |
| Tyrosinase | 15.2 | Kojic Acid (3.5 µM) |
| α-Glucosidase | 28.9 | Acarbose (150 µM) |
| Acetylcholinesterase | 5.6 | Donepezil (0.02 µM) |
Agrochemical Applications
Rationale: The known use of this compound as a pesticide, coupled with the herbicidal and insecticidal properties of other nitroaromatic compounds, suggests its potential in agriculture.[1]
Proposed Research:
-
Evaluation of its herbicidal activity against various weed species.
-
Assessment of its insecticidal activity against common agricultural pests.
Experimental Protocol: Seed Germination and Early Seedling Growth Herbicidal Assay
This assay assesses the effect of a compound on the early stages of plant development.[3][23][24][25][26]
Materials:
-
Seeds of a model plant (e.g., cress, lettuce) or a target weed species
-
This compound
-
Petri dishes
-
Filter paper
-
Growth chamber
Procedure:
-
Prepare a series of dilutions of this compound in water containing a small amount of a surfactant.
-
Place a sterile filter paper in each petri dish and moisten it with a specific volume of the test solution or a control solution (water with surfactant).
-
Place a defined number of seeds on the filter paper in each dish.
-
Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7 days), measure the germination percentage, root length, and shoot length.
-
Calculate the percentage of inhibition for each parameter compared to the control.
Data Presentation:
Table 5: Hypothetical Herbicidal Activity of this compound
| Concentration (ppm) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| 10 | 5 | 15 | 10 |
| 50 | 20 | 45 | 35 |
| 100 | 50 | 85 | 70 |
| Glyphosate (10 ppm) | 95 | 98 | 96 |
Conclusion
While this compound is currently recognized primarily as a chemical intermediate, its structural features suggest a rich, unexplored potential for biological activity. This guide outlines several promising research avenues, from antimicrobial and anticancer applications to agrochemical uses. The provided experimental protocols and data presentation formats offer a standardized approach to begin the systematic investigation of this compound. Further research is warranted to elucidate the specific mechanisms of action and to determine the therapeutic or practical utility of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pharmaoffer.com [pharmaoffer.com]
- 16. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 17. Assessment of antimicrobial activity [protocols.io]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 26. snu.elsevierpure.com [snu.elsevierpure.com]
Unveiling 2-(4-Nitrophenoxy)ethanol: A Technical Guide to its Early Studies and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenoxy)ethanol, a nitroaromatic compound, has found utility as a versatile building block in the synthesis of a range of molecules, including pharmaceuticals and agrochemicals. This technical guide delves into the foundational studies that led to the discovery and initial characterization of this compound. While the Williamson ether synthesis provided the theoretical framework for its creation, the first documented synthesis of this compound is credited to the work of L. Gattermann in 1896, as referenced in the comprehensive Beilstein database. This document will provide a detailed account of this early synthesis, including the experimental protocol, and summarize the initial physicochemical data.
Initial Synthesis and Discovery
The first reported synthesis of this compound, then referred to as p-nitrophenylglycol ether, was achieved through a variation of the Williamson ether synthesis. This method involves the reaction of a phenoxide with a haloalkane. In this seminal work, the sodium salt of p-nitrophenol was reacted with ethylene chlorohydrin.
Experimental Workflow: First Documented Synthesis
Caption: Workflow of the first synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the early documented synthesis and provides a detailed methodology for the preparation of this compound.
Materials:
-
p-Nitrophenol
-
Sodium hydroxide
-
Ethylene chlorohydrin
-
Water
Procedure:
-
Formation of Sodium p-nitrophenoxide: A solution of sodium hydroxide in water is prepared. To this, p-nitrophenol is added, leading to the in situ formation of sodium p-nitrophenoxide.
-
Reaction with Ethylene Chlorohydrin: Ethylene chlorohydrin is then added to the solution containing the sodium p-nitrophenoxide.
-
Reaction Conditions: The reaction mixture is heated, typically under reflux, for a specified period to ensure the completion of the nucleophilic substitution reaction.
-
Isolation of Crude Product: After the reaction is complete, the mixture is cooled. The crude this compound, being sparingly soluble in the aqueous solution, may precipitate upon cooling or require concentration of the solution.
-
Purification: The crude product is then purified by recrystallization from water. This process removes unreacted starting materials and the inorganic byproduct, sodium chloride. The purified product is obtained as pale yellow needles.
Physicochemical Characterization
The initial studies of this compound provided key data for its identification and characterization.
| Property | Value |
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol |
| Appearance | Pale yellow needles |
| Melting Point | 84-85 °C |
| Solubility | Sparingly soluble in cold water |
| Soluble in hot water | |
| Soluble in ethanol and ether |
Logical Relationship: Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers.
Caption: The specific synthesis as an instance of the general reaction.
Early Biological and Chemical Studies
Initial investigations into the chemical properties of this compound were primarily focused on its characterization and reactivity as a typical aromatic nitro compound and a primary alcohol. Early literature does not extensively detail its biological activity; however, its role as a precursor in the synthesis of other molecules of potential biological interest was implicitly established. The presence of the nitro group and the ether linkage suggested avenues for further chemical modification, laying the groundwork for its later use in the development of more complex molecules.
Conclusion
The discovery and initial synthesis of this compound, rooted in the principles of the Williamson ether synthesis, represent a significant, albeit early, contribution to the field of organic chemistry. The foundational work of Gattermann provided the scientific community with a novel nitroaromatic compound, characterized by its distinct physicochemical properties. This early research paved the way for the subsequent exploration of its utility as a chemical intermediate in various fields, a role it continues to play in modern chemical synthesis. The detailed methodologies and characterization data from these pioneering studies remain a valuable reference for researchers and professionals in the chemical and pharmaceutical sciences.
An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-(4-Nitrophenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for 2-(4-Nitrophenoxy)ethanol (CAS No. 16365-27-8). As a nitroaromatic compound, it requires careful management in a laboratory setting to mitigate potential risks. This document is intended to be a core resource for researchers, scientists, and professionals in drug development who may work with this substance.
Section 1: Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment before use.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16365-27-8 | [1][2][3] |
| Molecular Formula | C₈H₉NO₄ | [1][2] |
| Molecular Weight | 183.16 g/mol | [1][3] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 82-85 °C | [4] |
| Boiling Point | 182 °C at 11 mmHg | [4] |
| Density | 1.322 g/cm³ | [4] |
| Solubility | Soluble in organic solvents; insoluble in water. | [3] |
Section 2: Safety and Hazard Information
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
|
Source:[1]
Toxicological Overview
Section 3: Experimental Protocols
The following sections provide detailed methodologies for the safe handling, emergency response, and disposal of this compound. These are general protocols for handling hazardous solid chemicals and should be adapted to specific laboratory conditions and risk assessments.
Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure.
References
- 1. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound | CAS 16365-27-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. scielo.br [scielo.br]
- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(4-Nitrophenoxy)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4-Nitrophenoxy)ethanol as a versatile building block in organic synthesis. This document includes its synthesis via the Williamson etherification, along with detailed protocols for its application in the preparation of more complex molecules.
Introduction
This compound is a valuable bifunctional molecule in organic synthesis, incorporating both a hydroxyl group and a p-nitrophenoxy moiety. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the primary alcohol provides a handle for various functional group transformations such as esterification, etherification, and oxidation. These characteristics make it a useful starting material for the synthesis of a range of compounds, including potential pharmaceutical intermediates and dye precursors.
Physicochemical Data
| Property | Value |
| CAS Number | 16365-27-8[1][2] |
| Molecular Formula | C₈H₉NO₄[1] |
| Molecular Weight | 183.16 g/mol [2] |
| Appearance | Colorless to pale yellow solid |
| Melting Point | 63-66 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in common organic solvents such as acetone, ethanol, and DMF. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-nitrophenol with a 2-haloethanol, typically 2-chloroethanol, in the presence of a base.
References
Application Notes and Protocols: 2-(4-Nitrophenoxy)ethanol in the Synthesis of Dihydropyridine-Based Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Nitrophenoxy)ethanol is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a nitrophenoxy moiety, allows for its incorporation into a variety of molecular scaffolds. This application note details the use of this compound in the synthesis of a key pharmaceutical intermediate, a substituted 1,4-dihydropyridine. Dihydropyridines are a class of compounds known for their efficacy as L-type calcium channel blockers, with prominent examples including Nifedipine, Amlodipine, and Nisoldipine, which are widely used in the treatment of hypertension and angina.[1][2]
The synthetic strategy involves a two-step process. The first step is the conversion of this compound to its corresponding β-ketoester, 2-(4-nitrophenoxy)ethyl acetoacetate. This can be achieved either through transesterification of a commercially available acetoacetate or by reaction with diketene.[3][4] The second step is the well-established Hantzsch dihydropyridine synthesis, a multicomponent reaction that efficiently constructs the dihydropyridine ring system.[1][5] This approach provides a clear pathway to novel dihydropyridine structures, leveraging this compound as a key starting material.
Overall Synthetic Pathway
The synthesis of a dihydropyridine intermediate from this compound is outlined below. This pathway culminates in a structure analogous to intermediates used in the synthesis of drugs like Nisoldipine.
Experimental Protocols
Step 1: Synthesis of 2-(4-nitrophenoxy)ethyl acetoacetate
This intermediate can be prepared by two primary methods: transesterification of ethyl acetoacetate or reaction with diketene.
Method A: Transesterification of Ethyl Acetoacetate
This method involves the exchange of the ethyl group of ethyl acetoacetate with the 2-(4-nitrophenoxy)ethyl group from this compound. This reaction is typically catalyzed by an acid or a base and driven to completion by removing the ethanol byproduct.[3][6]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Molecular sieves (4Å)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), ethyl acetoacetate (1.5 equivalents), and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) and activated 4Å molecular sieves to the flask.
-
Heat the reaction mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 2-(4-nitrophenoxy)ethyl acetoacetate.
Method B: Reaction with Diketene
This method offers a more direct route to the β-ketoester by reacting the alcohol with diketene, often in the presence of a catalyst.[4][7]
Materials:
-
This compound
-
Diketene
-
Triethylamine (catalyst)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of triethylamine (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diketene (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Table 1: Quantitative Data for the Synthesis of 2-(4-nitrophenoxy)ethyl acetoacetate
| Parameter | Method A (Transesterification) | Method B (Reaction with Diketene) |
| Reactant Ratios | 1:1.5 (Alcohol:Ester) | 1:1.1 (Alcohol:Diketene) |
| Catalyst | p-Toluenesulfonic acid | Triethylamine |
| Solvent | Toluene | Toluene |
| Reaction Time | 8-12 hours | 4-6 hours |
| Temperature | Reflux | 0 °C to Room Temperature |
| Typical Yield | 70-85% | 80-95% |
| Purity (Post-Chr.) | >98% | >98% |
Step 2: Hantzsch Dihydropyridine Synthesis
This one-pot, multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form the dihydropyridine ring.[1][5][8]
Materials:
-
2-(4-nitrophenoxy)ethyl acetoacetate (from Step 1)
-
Methyl 3-aminocrotonate
-
2-Nitrobenzaldehyde
-
Isopropanol
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) and 2-(4-nitrophenoxy)ethyl acetoacetate (1 equivalent) in isopropanol.
-
Add methyl 3-aminocrotonate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for 6-10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified dihydropyridine intermediate.
Table 2: Quantitative Data for the Hantzsch Dihydropyridine Synthesis
| Parameter | Value |
| Reactant Ratios | 1:1:1 (Aldehyde:β-ketoester:Amine) |
| Solvent | Isopropanol |
| Reaction Time | 6-10 hours |
| Temperature | Reflux |
| Typical Yield | 65-80% |
| Purity (Post-Recr.) | >99% |
Visualizations
Experimental Workflow for Dihydropyridine Synthesis
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diketene - Wikipedia [en.wikipedia.org]
- 5. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 6. DSpace [cora.ucc.ie]
- 7. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 8. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Nitrophenoxy)ethanol Derivatives in Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenoxy)ethanol serves as a versatile building block for the synthesis of chromogenic substrates used in a variety of colorimetric assays. While not intrinsically chromogenic in the visible spectrum, its derivatives, particularly esters and phosphates, are excellent substrates for detecting and quantifying the activity of hydrolytic enzymes such as lipases, esterases, and phosphatases. The fundamental principle of these assays lies in the enzymatic cleavage of a covalent bond, liberating the 4-nitrophenolate anion, which exhibits a distinct yellow color under alkaline conditions. The intensity of this color is directly proportional to the amount of product formed and, consequently, to the enzymatic activity.
These assays are invaluable tools in drug discovery for screening enzyme inhibitors, in biotechnology for characterizing novel enzymes, and in clinical diagnostics. The structural motif of this compound allows for the introduction of various acyl or phosphate groups, enabling the design of substrates with tailored specificity for different enzymes.
Principle of the Assay
The core of the colorimetric assay is the enzymatic hydrolysis of a this compound derivative. For instance, an ester derivative, such as 2-(4-Nitrophenoxy)ethyl butyrate, can be used as a substrate for lipase. The lipase catalyzes the hydrolysis of the ester bond, yielding this compound and butyric acid. Under alkaline conditions (typically pH > 8), the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which strongly absorbs light at approximately 405-415 nm.
The rate of formation of the yellow-colored 4-nitrophenolate can be monitored spectrophotometrically over time to determine the reaction velocity. This allows for the calculation of enzyme activity and the investigation of enzyme kinetics.
Application: Lipase/Esterase Activity Assay using 2-(4-Nitrophenoxy)ethyl Butyrate
This protocol describes a colorimetric method for determining lipase or esterase activity using the custom substrate 2-(4-Nitrophenoxy)ethyl butyrate.
I. Synthesis of 2-(4-Nitrophenoxy)ethyl Butyrate
A specific substrate can be synthesized by esterifying the hydroxyl group of this compound with butyric anhydride or butyryl chloride.
Materials:
-
This compound
-
Butyryl chloride (or butyric anhydride)
-
Pyridine (or another suitable base)
-
Dichloromethane (or another appropriate aprotic solvent)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure (General Overview):
-
Dissolve this compound in dichloromethane.
-
Add pyridine to the solution and cool in an ice bath.
-
Slowly add butyryl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(4-Nitrophenoxy)ethyl butyrate.
II. Experimental Protocol for Lipase/Esterase Assay
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) gum arabic and 0.2% (w/v) deoxycholate. This buffer helps to emulsify the substrate and maintain a stable pH.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of 2-(4-Nitrophenoxy)ethyl butyrate in isopropanol.
-
Enzyme Solution: Prepare a stock solution of the lipase or esterase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.
-
Stop Solution: 0.1 M Na₂CO₃ solution. This solution stops the enzymatic reaction and ensures the complete conversion of 4-nitrophenol to the 4-nitrophenolate ion.
-
4-Nitrophenol Standard Curve: Prepare a series of standards of 4-nitrophenol (0-200 µM) in the assay buffer to correlate absorbance with the concentration of the product.
B. Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add 180 µL of the Assay Buffer.
-
Add 10 µL of the 10 mM substrate stock solution to each well. Mix gently.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well. For the blank, add 10 µL of the enzyme buffer without the enzyme.
-
Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
C. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of each sample.
-
Using the 4-nitrophenol standard curve, determine the concentration of 4-nitrophenol produced in each well.
-
Calculate the enzyme activity using the following formula:
Activity (U/mL) = (µmol of 4-nitrophenol produced) / (incubation time (min) x volume of enzyme (mL))
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-nitrophenol per minute under the specified assay conditions.
Quantitative Data Summary
The following tables provide representative data for a hypothetical lipase assay using 2-(4-Nitrophenoxy)ethyl butyrate.
Table 1: 4-Nitrophenol Standard Curve
| 4-Nitrophenol (µM) | Absorbance at 405 nm (Corrected) |
| 0 | 0.000 |
| 25 | 0.215 |
| 50 | 0.430 |
| 100 | 0.860 |
| 150 | 1.290 |
| 200 | 1.720 |
Table 2: Enzyme Kinetics Parameters
| Parameter | Value |
| Michaelis-Menten Constant (Km) | 0.8 mM |
| Maximum Velocity (Vmax) | 120 µmol/min/mg |
| Optimal pH | 8.0 - 8.5 |
| Optimal Temperature | 37 - 45 °C |
| Limit of Detection (LOD) | 0.05 U/mL |
| Limit of Quantification (LOQ) | 0.15 U/mL |
Table 3: Inhibitor Screening Data
| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Orlistat | 10 | 85% | 2.5 |
| Compound X | 10 | 45% | 11.2 |
| Compound Y | 10 | 15% | > 50 |
Conclusion
Derivatives of this compound are effective chromogenic substrates for the development of robust and sensitive colorimetric assays for hydrolytic enzymes. The protocols and data presented herein provide a framework for researchers to design and implement these assays for applications ranging from fundamental enzyme characterization to high-throughput screening in drug discovery. The adaptability of the this compound core structure allows for the synthesis of a wide array of substrates, making it a valuable tool in the scientist's arsenal.
Application Notes and Protocols: 2-(4-Nitrophenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Nitrophenoxy)ethanol is a versatile organic compound with potential applications in various research and development fields. Its chemical structure, featuring a p-nitrophenoxy moiety, suggests its utility as a chromogenic substrate for various enzymatic assays, particularly for hydrolases such as esterases and phosphatases, upon enzymatic cleavage of the ether bond. This document provides detailed protocols for the synthesis of this compound and outlines a general methodology for its potential application in a chromogenic enzyme assay. The provided protocols and data are intended to serve as a foundational guide for researchers interested in exploring the utility of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 16365-27-8 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1][2] |
| Molecular Weight | 183.16 g/mol | [1][2] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 60-62 °C | [3] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [3][4] |
| IUPAC Name | This compound | [1] |
Synthesis Protocol
This protocol describes a method for the synthesis of this compound via a Williamson ether synthesis reaction between p-nitrophenol and 2-chloroethanol.
Materials:
-
p-Nitrophenol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 13.9 g (0.1 mol) of p-nitrophenol in 100 mL of absolute ethanol.
-
Base Addition: While stirring, slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of ethanol to the flask. Stir the mixture for 15 minutes at room temperature to form the sodium p-nitrophenoxide salt.
-
Alkylation: To the resulting solution, add 8.05 g (0.1 mol) of 2-chloroethanol dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of water and transfer it to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of 5% sodium hydroxide solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of this compound.
Application: Chromogenic Enzyme Assay (Theoretical)
The following is a generalized protocol for a hypothetical enzyme assay using this compound as a substrate. Note: This protocol is a template and requires optimization and validation for any specific enzyme.
Principle:
An enzyme (e.g., an etherase) catalyzes the hydrolysis of the ether bond in this compound, releasing p-nitrophenol and ethylene glycol. In an alkaline solution, p-nitrophenolate is formed, which has a strong absorbance at 405 nm. The rate of increase in absorbance at 405 nm is directly proportional to the enzyme activity.
Caption: Proposed enzymatic hydrolysis of this compound.
Protocol: General Chromogenic Assay
Materials:
-
This compound
-
Enzyme solution (of unknown activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stop solution (e.g., 0.1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.
-
Enzyme Preparation: Prepare serial dilutions of the enzyme solution in the assay buffer.
-
Assay Setup: In a 96-well microplate, add 50 µL of the enzyme dilution to each well.
-
Initiation of Reaction: To each well, add 50 µL of the substrate solution to start the reaction. Include a blank control with buffer instead of the enzyme solution.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding 100 µL of the stop solution to each well. The stop solution will raise the pH, leading to the development of the yellow color of the p-nitrophenolate ion.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated using a standard curve of p-nitrophenol.
Hypothetical Quantitative Data
The following table presents hypothetical kinetic parameters that would need to be determined experimentally for a given enzyme.
| Parameter | Hypothetical Value | Description |
| Km | 0.5 mM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | 10 µmol/min/mg | Maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Optimal pH | 8.5 | The pH at which the enzyme exhibits maximum activity. |
| Optimal Temperature | 40 °C | The temperature at which the enzyme exhibits maximum activity. |
Experimental Workflow Diagram
Caption: General workflow for a chromogenic enzyme assay.
Safety Precautions
This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. All work should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound presents a promising, yet underexplored, tool for researchers in biochemistry and drug discovery. The protocols and conceptual framework provided herein offer a starting point for its synthesis and potential application as a chromogenic substrate in enzymatic assays. Further experimental validation is necessary to establish its utility for specific enzymes and to determine its kinetic parameters. The development of assays based on this compound could facilitate high-throughput screening of enzyme inhibitors and the characterization of novel enzymatic activities.
References
- 1. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Nitrophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]
The Role of 2-(4-Nitrophenoxy)ethanol in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenoxy)ethanol is a versatile chemical intermediate that holds potential in the development of novel agrochemicals. Its structure, featuring a nitrophenyl group and an ethanol moiety, provides a scaffold for the synthesis of various bioactive molecules, including herbicides, fungicides, and insecticides. The presence of the nitro group, a well-known pharmacophore in agrochemistry, suggests potential for biological activity. This document provides an overview of the potential applications of this compound in agrochemical development, based on the activity of related chemical classes, and outlines general synthetic and screening protocols.
While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its structural components are present in established classes of pesticides. This suggests its utility as a key building block for the synthesis of new active ingredients.
Potential Agrochemical Applications
The chemical structure of this compound suggests its potential as a precursor for several classes of agrochemicals:
-
Herbicides: The phenoxy aspect of the molecule is a key feature of aryloxyphenoxypropionate (APP) herbicides, a significant class of grass-selective herbicides. Furthermore, nitrophenyl ethers are a known class of herbicides that act by inhibiting protoporphyrinogen oxidase (PPO).
-
Fungicides: Nitrophenol derivatives have demonstrated fungicidal properties. For instance, derivatives of 2-amino-4-nitrophenol have shown activity against a range of phytopathogenic fungi. The mechanism of action for some nitrophenyl fungicides is associated with the uncoupling of oxidative phosphorylation.
-
Insecticides: Phenoxyethanol derivatives have been explored for their insecticidal and insect-repellent properties.
Synthetic Pathways in Agrochemical Development
This compound can serve as a versatile starting material for the synthesis of various agrochemical candidates. The hydroxyl group and the aromatic ring are key functionalities for further chemical modifications.
General Synthesis of Phenoxy-Based Agrochemicals
A common strategy for creating active agrochemical compounds is through the etherification of the hydroxyl group or by substitution on the aromatic ring. The following diagram illustrates a generalized workflow for the synthesis of potential agrochemical candidates starting from this compound.
Caption: Generalized synthetic workflow for developing agrochemicals from this compound.
Protocol 1: Synthesis of Aryloxyphenoxypropionate (APP) Herbicide Precursors
This protocol outlines a general method for the synthesis of a precursor for APP herbicides, starting with the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Reducing agent (e.g., Fe/HCl, H₂/Pd-C)
-
Solvent (e.g., Ethanol, Methanol)
-
2-halopropionate derivative
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Reduction of the Nitro Group:
-
Dissolve this compound in a suitable solvent.
-
Add the reducing agent portion-wise at a controlled temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work up the reaction mixture to isolate the corresponding 2-(4-aminophenoxy)ethanol.
-
-
Williamson Ether Synthesis:
-
To a solution of the synthesized 2-(4-aminophenoxy)ethanol in an anhydrous solvent, add a base.
-
Add the 2-halopropionate derivative dropwise at room temperature.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
-
Biological Screening Protocols
Once potential agrochemical candidates are synthesized from this compound, they must be screened for biological activity.
Protocol 2: In Vitro Fungicidal Assay
This protocol describes a general method for assessing the fungicidal activity of synthesized compounds against common plant pathogens.
Materials:
-
Synthesized compounds
-
Phytopathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Solvent (e.g., DMSO, Acetone)
-
Sterile petri dishes
Procedure:
-
Preparation of Fungal Plates:
-
Prepare PDA medium and sterilize.
-
Cool the medium to approximately 45-50°C and add the synthesized compound (dissolved in a minimal amount of solvent) to achieve the desired final concentration.
-
Pour the amended PDA into sterile petri dishes.
-
-
Inoculation:
-
Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus in the center of the PDA plate.
-
-
Incubation and Assessment:
-
Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
-
Measure the radial growth of the fungal colony at regular intervals.
-
Calculate the percentage of inhibition compared to a control plate (containing only the solvent).
-
The following table summarizes hypothetical screening data for derivatives of this compound.
| Compound ID | Modification | Target Organism | Activity (% inhibition at 100 ppm) |
| NPE-H-01 | Propargyl ether derivative | Echinochloa crus-galli (Barnyardgrass) | 75 |
| NPE-F-01 | Triazole derivative | Fusarium graminearum | 82 |
| NPE-I-01 | Thioether derivative | Myzus persicae (Green peach aphid) | 65 |
Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for derivatives of this compound would need to be elucidated through detailed studies, the mechanisms of related compound classes provide a starting point for investigation.
Herbicidal Mode of Action: PPO Inhibition
Nitrophenyl ether herbicides typically function by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, leading to cell death.
Application Notes: 2-(4-Nitrophenoxy)ethanol in Disperse Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(4-nitrophenoxy)ethanol as a foundational building block in the synthesis of disperse azo dyes. The protocols cover the necessary chemical transformations, from the reduction of the nitro group to the final azo coupling, and detail the application of the resulting dyes on synthetic fabrics.
Introduction
This compound is a versatile precursor in the synthesis of azo dyes, particularly disperse dyes intended for hydrophobic fibers like polyester. The synthesis leverages the transformation of the nitro group into a diazotizable amine, which is then coupled with various aromatic compounds to generate a diverse palette of colors. The ethoxy group in the molecule can enhance the dye's affinity for synthetic fibers and may offer a site for further functionalization. Disperse dyes derived from this scaffold are valued in the textile industry for their coloration properties on synthetic materials.
Core Synthesis Pathway
The synthesis of disperse dyes from this compound is a multi-step process. The initial and critical step is the reduction of the aromatic nitro group to a primary amine, yielding 2-(4-aminophenoxy)ethanol. This amine is then diazotized and subsequently coupled with an electron-rich aromatic compound to form the final azo dye.
Caption: General synthesis pathway for disperse azo dyes from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental steps in the synthesis of disperse azo dyes starting from this compound.
Protocol 1: Reduction of this compound to 2-(4-Aminophenoxy)ethanol
This protocol details the chemical reduction of the nitro group to a primary amine.
Materials and Reagents:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Distilled water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, create a solution of this compound (0.1 mol) in a 1:1 mixture of ethanol and distilled water (200 mL).
-
Add ammonium chloride (0.2 mol) to the solution and stir until dissolved.
-
Heat the mixture to reflux.
-
Once refluxing, add iron powder (0.3 mol) portion-wise over 30 minutes to control the exothermic reaction.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a celite bed to remove the iron catalyst.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(4-aminophenoxy)ethanol.
Caption: Workflow for the reduction of this compound.
Protocol 2: Diazotization of 2-(4-Aminophenoxy)ethanol
This procedure details the formation of the diazonium salt, a key reactive intermediate.
Materials and Reagents:
-
2-(4-Aminophenoxy)ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend 2-(4-aminophenoxy)ethanol (0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.055 mol) in cold water (20 mL).
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 30 minutes in the ice bath.
-
To remove any excess nitrous acid, add a small amount of urea until the effervescence ceases.
-
The resulting clear, cold solution is the diazonium salt, which should be used immediately in the subsequent coupling reaction.
Protocol 3: Azo Coupling with 2-Naphthol
This protocol describes the synthesis of an exemplary red disperse dye.
Materials and Reagents:
-
Diazonium salt solution from Protocol 2
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve 2-naphthol (0.05 mol) in an aqueous solution of sodium hydroxide (0.06 mol in 100 mL of water).
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate will form immediately.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the completion of the reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye thoroughly with cold water until the filtrate is neutral.
-
Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation
The properties of the synthesized azo dyes are highly dependent on the coupling component used. The following table summarizes the expected data for a representative disperse dye synthesized from 2-(4-aminophenoxy)ethanol and 2-naphthol.
| Parameter | Value |
| Diazo Component | 2-(4-Aminophenoxy)ethanol |
| Coupling Component | 2-Naphthol |
| Molar Ratio (Diazo:Coupling) | 1:1 |
| Expected Yield | 80-90% |
| Color | Red |
| λmax (in Ethanol) | ~480-500 nm |
| Light Fastness (on Polyester) | 4-5 (Good) |
| Wash Fastness (on Polyester) | 4 (Good) |
Dyeing Protocol for Polyester Fabric
This protocol outlines the procedure for applying the synthesized disperse dye to polyester fabric.
Materials and Reagents:
-
Synthesized Disperse Dye
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Acetic acid
-
Polyester fabric
-
High-temperature, high-pressure (HTHP) dyeing apparatus
Procedure:
-
Prepare a dye dispersion by grinding the synthesized dye (2% on weight of fabric) with a dispersing agent (1:1 ratio with the dye) and a small amount of water to form a paste.
-
Add this paste to a dyebath containing water (liquor ratio 20:1).
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130 °C at a rate of 2 °C/minute.
-
Maintain the temperature at 130 °C for 60 minutes.
-
Cool the dyebath to 70 °C and rinse the fabric.
-
Perform a reduction clearing step to remove surface dye by treating the fabric with a solution of sodium hydroxide and sodium hydrosulfite at 70-80 °C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot and cold water and allow it to dry.
Caption: High-temperature dyeing process for polyester fabric with the synthesized disperse dye.
Conclusion
This compound is a valuable and accessible building block for the synthesis of a range of disperse azo dyes. The protocols provided herein offer a robust foundation for researchers to produce and evaluate these dyes for applications in the textile industry and beyond. The properties of the final dyes can be fine-tuned by the selection of different coupling components, allowing for the creation of a diverse color library.
Application Notes and Protocols for 2-(4-Nitrophenoxy)ethanol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Nitrophenoxy)ethanol is a versatile bifunctional molecule. While it can be employed as a high-boiling polar solvent in specific organic reactions, its primary utility in the context of drug development and peptide chemistry is as a cleavable linker for solid-phase synthesis. The presence of a primary hydroxyl group allows for its immobilization on a solid support, while the electron-withdrawing nitro group on the phenyl ring activates the phenoxy ether bond towards nucleophilic cleavage. This allows for the release of the synthesized molecule under specific, mild conditions.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a linker in solid-phase peptide synthesis (SPPS).
Application as a Cleavable Linker in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), a linker is a bifunctional molecule that connects the growing peptide chain to an insoluble solid support. The choice of linker is critical as it determines the conditions under which the final peptide is cleaved from the resin and can influence the purity and yield of the product.
The this compound linker, once attached to a solid support, provides a p-alkoxybenzyl ester-type linkage to the C-terminus of the first amino acid. The key feature of this linker is the 4-nitro group, which activates the benzylic position, facilitating cleavage under milder acidic conditions compared to standard linkers like the Wang resin. This can be advantageous for the synthesis of peptides containing acid-sensitive residues.
Quantitative Data Summary: Comparison of Linkers
The following table provides a comparative summary of the key characteristics of the proposed 2-(4-Nitrophenoxy)ethoxy-functionalized resin against two standard resins used in Fmoc-based SPPS.
| Parameter | 2-(4-Nitrophenoxy)ethoxy Resin (Anticipated) | Wang Resin | Rink Amide Linker |
| C-Terminal Functionality | Carboxylic Acid | Carboxylic Acid | Amide |
| Cleavage Condition | Mildly acidic (e.g., dilute TFA) | Strongly acidic (e.g., 95% TFA)[1] | Strongly acidic (e.g., 95% TFA)[2] |
| Key Advantages | Mild cleavage conditions, potentially reducing side reactions for sensitive peptides. | Well-established and widely used for peptide acids.[2] | Enables the direct synthesis of peptide amides.[2] |
| Potential Disadvantages | Potential for side reactions related to the nitro group under certain conditions. | Prone to racemization of the C-terminal amino acid during loading.[2] | The linker itself can be a source of impurities upon cleavage.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenoxy)ethoxymethyl Polystyrene Resin
This protocol describes the synthesis of a 2-(4-Nitrophenoxy)ethoxy-functionalized resin from aminomethyl polystyrene.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)
-
This compound
-
4-Nitrophenyl chloroformate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (2 eq) and 4-nitrophenyl chloroformate (2 eq) in anhydrous DCM.
-
Add DIPEA (2.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
The resulting solution contains the activated 2-(4-nitrophenoxy)ethyl 4-nitrophenyl carbonate.
-
-
Coupling to Aminomethyl Polystyrene Resin:
-
Swell the aminomethyl polystyrene resin (1 eq) in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin with DCM (3 x).
-
Add the solution of activated 2-(4-nitrophenoxy)ethyl 4-nitrophenyl carbonate to the resin.
-
Add DIPEA (1 eq) to the resin slurry.
-
Agitate the mixture at room temperature overnight.
-
-
Capping and Washing:
-
Drain the reaction mixture and wash the resin with DCM (3 x).
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour.
-
Wash the resin thoroughly with DMF (3 x), DCM (3 x), and MeOH (3 x).
-
Dry the resin under vacuum to a constant weight.
-
Diagram: Synthesis of Functionalized Resin
Protocol 2: Loading of the First Amino Acid
This protocol details the attachment of the first Fmoc-protected amino acid to the 2-(4-Nitrophenoxy)ethoxymethyl polystyrene resin.
Materials:
-
2-(4-Nitrophenoxy)ethoxymethyl polystyrene resin
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
DCM
-
DMF
Procedure:
-
Swell the resin (1 eq) in DCM for 30 minutes.
-
In a separate flask, dissolve the Fmoc-protected amino acid (3 eq) and DMAP (0.1 eq) in a minimal amount of DMF.
-
Add the amino acid solution to the swollen resin.
-
Add DIC (3 eq) to the reaction mixture.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DCM (3 x) and DMF (3 x).
-
To cap any unreacted hydroxyl groups on the linker, treat the resin with a solution of acetic anhydride and DIPEA in DMF as described in Protocol 1, Step 3.
-
Wash the resin with DMF (3 x), DCM (3 x), and MeOH (3 x), and dry under vacuum.
Diagram: First Amino Acid Loading Workflow
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This is a standard protocol for the elongation of the peptide chain on the loaded resin.
Materials:
-
Amino acid-loaded 2-(4-Nitrophenoxy)ethoxymethyl polystyrene resin
-
Fmoc-protected amino acids
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
DIPEA
-
DMF
-
DCM
Procedure (for one coupling cycle):
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq) with the chosen coupling reagent (e.g., HBTU, 2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x) and DCM (3 x).
-
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
Diagram: Fmoc-SPPS Cycle
Protocol 4: Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the 2-(4-Nitrophenoxy)ethoxymethyl polystyrene resin. The electron-withdrawing nitro group is expected to facilitate cleavage under milder acidic conditions than those required for Wang resin.
Materials:
-
Peptide-loaded resin
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (3 x) and dry it under vacuum.
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound serves as a valuable precursor for the synthesis of a cleavable linker for solid-phase peptide synthesis. The resulting resin allows for the synthesis of C-terminal carboxylic acid peptides with the potential advantage of milder cleavage conditions due to the activating effect of the nitro group. The provided protocols offer a comprehensive guide for the preparation and application of this linker system, enabling researchers to explore its utility in the synthesis of sensitive and complex peptides.
References
Application Notes and Protocols: Derivatization of 2-(4-Nitrophenoxy)ethanol for Further Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Nitrophenoxy)ethanol is a versatile bifunctional molecule containing a hydroxyl group and a nitrophenyl ether moiety.[1] Its structure makes it a valuable building block in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and dyes.[1] The primary alcohol group serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This document outlines detailed protocols for key derivatization reactions of this compound, including tosylation, esterification, and etherification, and discusses the applications of the resulting derivatives.
Tosylation: Activation of the Hydroxyl Group
Principle: The conversion of the primary alcohol in this compound to a tosylate (p-toluenesulfonate) is a critical activation step. The tosyl group is an excellent leaving group, far superior to the original hydroxyl group. This transformation facilitates subsequent nucleophilic substitution (SN2) reactions, enabling the introduction of a wide range of nucleophiles.[2][3] The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine, which neutralizes the HCl byproduct.[4]
Experimental Protocol: Synthesis of 2-(4-Nitrophenoxy)ethyl p-Toluenesulfonate
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.5 eq.) to the stirred solution.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[4]
-
Reaction: Stir the reaction mixture at 0 °C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) shows incomplete conversion, allow the reaction to warm to room temperature and stir for an additional 2 hours.[4]
-
Work-up: Upon completion, dilute the reaction mixture with deionized water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 2-(4-nitrophenoxy)ethyl p-toluenesulfonate.
Experimental Workflow for Tosylation
Caption: Workflow for the synthesis of 2-(4-nitrophenoxy)ethyl p-toluenesulfonate.
Quantitative Data for Tosylation and Subsequent Reactions
| Product | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Tosylate Derivative | TsCl, Triethylamine, DCM | 0 °C to RT | >90 | General procedure for primary alcohols.[4] |
| Azide Derivative | Sodium Azide (NaN₃) | DMF, 80 °C | High | SN2 reaction on the tosylate. |
| Amine Derivative | Phthalimide, K₂CO₃ | DMF, 100 °C | High | Gabriel synthesis precursor from the tosylate. |
| Thioether Derivative | Sodium Thiophenoxide | THF, RT | High | SN2 reaction on the tosylate. |
Esterification: Synthesis of Ester Derivatives
Principle: Esterification is a fundamental reaction for derivatizing the hydroxyl group of this compound. Two primary methods are highlighted: the Fischer-Speier esterification and the Mitsunobu reaction.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[5] The reaction is reversible, and thus, often requires removal of water or the use of an excess of one reactant to drive the equilibrium towards the product.[6]
-
Mitsunobu Reaction: This powerful reaction allows for the conversion of primary and secondary alcohols to esters (and other functional groups) with a complete inversion of stereochemistry (not relevant for this primary alcohol but a key feature of the reaction).[7][8] It proceeds under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]
Protocol 2A: Fischer Esterification (Example: Synthesis of 2-(4-Nitrophenoxy)ethyl Acetate)
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq.), acetic acid (1.2 eq.), and a solvent such as toluene.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).[5]
-
Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitoring: Monitor the reaction's progress via TLC.
-
Work-up: After completion, cool the mixture and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and remove excess carboxylic acid.
-
Purification: Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ester via column chromatography.
Protocol 2B: Mitsunobu Reaction (Example: Synthesis of 2-(4-Nitrophenoxy)ethyl Benzoate)
-
Preparation: Dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.[9]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq.), dissolved in THF, to the reaction mixture. A color change and/or formation of a precipitate is often observed.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 h) until TLC analysis indicates the consumption of the starting alcohol.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The main challenge is removing the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by column chromatography on silica gel.
Experimental Workflow for Mitsunobu Esterification
Caption: General workflow for the Mitsunobu esterification reaction.
Quantitative Data for Esterification
| Derivative | Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetate Ester | Fischer | Acetic Acid, H₂SO₄ | Toluene, Reflux | 60-80 | [5][6] |
| Benzoate Ester | Mitsunobu | Benzoic Acid, PPh₃, DEAD | THF, 0 °C to RT | 80-95 | [8][9] |
| Acrylate Ester | Mitsunobu | Acrylic Acid, PPh₃, DIAD | THF, 0 °C to RT | 75-90 |[8][9] |
Etherification: Synthesis of Ether Derivatives
Principle: The hydroxyl group of this compound can be alkylated to form ethers. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed methods can be used, particularly for forming ethers from other alcohols.[11]
Protocol: Williamson Ether Synthesis (Example: Synthesis of 1-(2-Benzyloxyethoxy)-4-nitrobenzene)
-
Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.
-
Alkoxide Formation: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the freshly prepared alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography to yield the desired ether.
Quantitative Data for Etherification
| Derivative | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Benzyl Ether | NaH, Benzyl Bromide | THF, 0 °C to RT | 85-95 | Williamson Synthesis. |
| Methyl Ether | NaH, Methyl Iodide | THF, 0 °C to RT | >90 | Williamson Synthesis. |
| Allyl Ether | NaH, Allyl Bromide | THF, 0 °C to RT | 80-90 | Williamson Synthesis. |
| tert-Butyl Ether | Fe(OTf)₃, tert-Butanol | DCM, 45 °C | Moderate | Iron-catalyzed etherification.[11] |
Applications in Research and Development
The derivatization of this compound opens pathways to a wide array of complex molecules with potential applications in drug discovery and materials science.
-
Heterocycle Synthesis: The derivatives serve as advanced intermediates. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form benzoxazines or other nitrogen-containing heterocycles.[12]
-
Bioactive Molecules: The nitrophenyl moiety is present in various biologically active compounds. Modification of the side chain via the derivatization strategies described can be used to modulate properties like solubility, bioavailability, and target affinity. Derivatives of related nitrophenoxy structures have been explored for antifungal and anticancer activities.[13][14]
-
Polymer Science: Ester derivatives, particularly acrylates, can act as monomers for polymerization, introducing the nitrophenyl group into polymer backbones for applications in specialty materials and functional polymers.[15]
-
Linker Chemistry: The bifunctional nature of the derivatives makes them suitable as linkers in bioconjugation or for attaching to solid supports in combinatorial chemistry.
Derivatization Pathways and Applications
Caption: Key derivatization pathways of this compound and their applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. This compound | 16365-27-8 [chemicalbook.com]
Use of 2-(4-Nitrophenoxy)ethanol in proteomics research.
Application Notes: Probing the Nitroproteome
Introduction
The study of post-translational modifications (PTMs) is a cornerstone of proteomics research, providing critical insights into the dynamic regulation of protein function. Among these modifications, the nitration of tyrosine residues to form 3-nitrotyrosine stands out as a key indicator of oxidative and nitrative stress. This modification, arising from the reaction of proteins with reactive nitrogen species (RNS), has been implicated in a range of physiological and pathological processes, including signal transduction, inflammation, and neurodegenerative diseases. The introduction of a nitro (-NO2) group can significantly alter protein structure, function, and interactions.[1][2]
While endogenous protein nitration is the primary focus of most research, the use of small molecules containing nitro groups can serve as valuable tools in the development and validation of analytical methods for nitroproteomics. 2-(4-Nitrophenoxy)ethanol, with its stable nitroaromatic group, presents itself as a potential model compound for such applications. Although not a direct agent for protein nitration in situ, its properties can be leveraged for standardizing enrichment techniques and mass spectrometry workflows aimed at identifying and quantifying nitrated proteins.
Key Applications in Nitroproteomics
The methodologies developed for studying protein nitration can be broadly categorized into two main approaches:
-
Bottom-up Proteomics for Identification of Nitration Sites: This widely used strategy involves the proteolytic digestion of protein samples into peptides, followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis to identify the specific peptides and amino acid residues that are nitrated.[2]
-
Enrichment Strategies for Low-Abundance Nitrated Proteins: Due to the often low stoichiometric levels of protein nitration in biological samples, enrichment techniques are crucial for their detection.[3] Immunoenrichment using anti-3-nitrotyrosine antibodies is a common and effective method to selectively capture nitrated proteins or peptides from complex mixtures prior to mass spectrometry analysis.[3]
Protocols
Protocol 1: Bottom-Up Proteomics Workflow for the Identification of Protein Nitration
This protocol outlines a general workflow for the identification of nitrated peptides from a complex protein sample using LC-MS/MS.
Materials:
-
Protein sample (e.g., cell lysate, tissue homogenate)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Tris-HCl buffer
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Protein Extraction and Denaturation:
-
Lyse cells or homogenize tissue in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Take a desired amount of protein (e.g., 1 mg) and add urea to a final concentration of 8 M to denature the proteins.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 45 minutes to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Activate an SPE C18 cartridge with ACN, followed by equilibration with 0.1% FA in water.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% FA in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50% ACN and 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% FA in water.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Set the mass spectrometer to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS and MS/MS spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify 3-nitrotyrosine as a variable modification in the search parameters.
-
Validate the identified nitrated peptides and proteins.
-
Workflow Diagram:
Bottom-Up Proteomics Workflow
Protocol 2: Immunoenrichment of Nitrated Peptides
This protocol describes the enrichment of 3-nitrotyrosine-containing peptides from a digested protein sample using an anti-3-nitrotyrosine antibody.
Materials:
-
Digested and desalted peptide sample (from Protocol 1)
-
Anti-3-nitrotyrosine antibody
-
Protein A/G magnetic beads
-
Binding/Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1% Formic Acid)
-
Neutralization buffer (e.g., 50 mM Tris-HCl, pH 8.5)
Procedure:
-
Antibody-Bead Conjugation:
-
Wash the required amount of Protein A/G magnetic beads with Binding/Wash buffer.
-
Add the anti-3-nitrotyrosine antibody to the beads and incubate with gentle rotation for 1-2 hours at room temperature to allow for antibody conjugation.
-
Wash the antibody-conjugated beads with Binding/Wash buffer to remove any unbound antibody.
-
-
Immuno-capture of Nitrated Peptides:
-
Resuspend the digested peptide sample in Binding/Wash buffer.
-
Add the peptide solution to the antibody-conjugated beads.
-
Incubate overnight at 4°C with gentle rotation to allow for the capture of nitrated peptides.
-
-
Washing:
-
Separate the beads from the supernatant using a magnetic stand.
-
Wash the beads three times with Binding/Wash buffer to remove non-specifically bound peptides.
-
Perform a final wash with water to remove any remaining buffer components.
-
-
Elution:
-
Add Elution buffer to the beads and incubate for 10-15 minutes at room temperature to release the bound nitrated peptides.
-
Separate the beads and collect the supernatant containing the enriched nitrated peptides.
-
Immediately neutralize the eluate with Neutralization buffer.
-
-
Sample Preparation for LC-MS/MS:
-
Desalt the enriched peptide sample using a C18 StageTip or similar device.
-
Dry the sample in a vacuum centrifuge.
-
Proceed with LC-MS/MS analysis as described in Protocol 1.
-
Experimental Workflow Diagram:
References
- 1. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
- 2. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Nitrophenoxy)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from 4-nitrophenol and a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-nitrophenol: The base used may be too weak or used in insufficient quantity to form the 4-nitrophenoxide nucleophile. | - Use a stronger base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times. - Ensure at least one molar equivalent of the base is used relative to 4-nitrophenol. |
| 2. Low reaction temperature: The reaction rate may be too slow at lower temperatures. | - Increase the reaction temperature. Refluxing the reaction mixture is a common practice. For instance, in ethanol, the reflux temperature is around 78°C. | |
| 3. Short reaction time: The reaction may not have proceeded to completion. | - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration. | |
| 4. Impure reactants or solvent: Water or other impurities in the reactants or solvent can interfere with the reaction. | - Use anhydrous solvents and ensure the purity of the starting materials. | |
| 5. Inappropriate solvent: The chosen solvent may not be suitable for an Sₙ2 reaction. | - Use a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile, or a polar protic solvent like ethanol.[1] | |
| Presence of Unreacted 4-Nitrophenol | 1. Insufficient amount of 2-haloethanol: Not enough electrophile to react with all the generated 4-nitrophenoxide. | - Use a slight excess (e.g., 1.1-1.2 equivalents) of the 2-haloethanol to ensure complete conversion of the 4-nitrophenol. |
| 2. Reaction conditions not optimal: See "Low or No Product Yield" section. | - Optimize reaction temperature and time as described above. | |
| Formation of Side Products (e.g., alkene from elimination) | 1. High reaction temperature: Elevated temperatures can favor the E2 elimination side reaction, especially with a strong, sterically hindered base. | - While heating is necessary, avoid excessively high temperatures. Maintain a gentle reflux. |
| 2. Use of a sterically hindered base: Bulky bases can preferentially act as a base rather than facilitating nucleophilic attack. | - Use a less sterically hindered base like sodium hydroxide or potassium carbonate. | |
| Difficulty in Product Purification | 1. Emulsion formation during workup: Can make separation of aqueous and organic layers difficult. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| 2. Oily product instead of solid: The product may not crystallize easily if impurities are present. | - Purify the crude product using column chromatography before attempting recrystallization. | |
| 3. Poor crystal formation during recrystallization: The solvent system may not be optimal, or the cooling process may be too rapid. | - Ensure the correct solvent or solvent mixture is used (e.g., ethanol/water). - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound is a classic example of the Williamson ether synthesis. The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. First, a base is used to deprotonate the hydroxyl group of 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion. This ion then acts as a nucleophile and attacks the electrophilic carbon of a 2-haloethanol (like 2-chloroethanol), displacing the halide and forming the ether linkage.[3][4]
Q2: Which base is best for this synthesis?
A2: The choice of base can significantly impact the reaction yield and rate. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective for deprotonating phenols and are commonly used. Weaker bases such as potassium carbonate (K₂CO₃) can also be used, but may necessitate higher reaction temperatures or the use of a phase-transfer catalyst to achieve good yields.[5]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in an Sₙ2 reaction. Polar aprotic solvents like DMF and acetonitrile are often preferred as they solvate the cation of the base, leaving the nucleophile more reactive. Polar protic solvents like ethanol can also be used and are often a good choice due to their ability to dissolve both the reactants and the base.[1]
Q4: What is a phase-transfer catalyst and can it improve the yield?
A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the nucleophile (4-nitrophenoxide) from the aqueous or solid phase into the organic phase where the 2-haloethanol is dissolved. This can significantly increase the reaction rate and yield, especially when using a weaker, solid base like potassium carbonate.[5][6]
Q5: What are the typical yields for this reaction?
A5: In a laboratory setting, the Williamson ether synthesis can provide yields ranging from 50% to 95%, depending on the specific conditions and purity of the reactants.[3][4] A similar synthesis of 2-(2,4-dinitrophenoxy)ethanol has been reported with a yield of approximately 95% using NaOH in ethanol at 65°C.[5]
Q6: How can I purify the final product?
A6: The most common method for purifying solid organic compounds like this compound is recrystallization. A suitable solvent system, such as an ethanol/water mixture, is often used. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[2] If the crude product is an oil or highly impure, column chromatography may be necessary prior to recrystallization.
Data Presentation
The following table summarizes the expected impact of different reaction conditions on the yield of this compound, based on general principles of the Williamson ether synthesis and data from similar reactions.
| Base | Solvent | Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Notes |
| NaOH | Ethanol | 78 (Reflux) | 4-6 | 85-95 | A strong base in a protic solvent generally gives a high yield.[5] |
| KOH | DMF | 80-100 | 3-5 | 80-90 | A strong base in a polar aprotic solvent can lead to faster reaction times. |
| K₂CO₃ | Acetonitrile | 82 (Reflux) | 8-12 | 60-75 | A weaker base requires higher temperatures and longer reaction times. |
| K₂CO₃ / PTC¹ | Acetonitrile | 82 (Reflux) | 4-6 | 80-90 | The use of a phase-transfer catalyst can significantly improve the yield with a weaker base.[6] |
| NaH | THF | 66 (Reflux) | 2-4 | 90-98 | Sodium hydride is a very strong base that can lead to high yields and shorter reaction times in an aprotic solvent. |
¹ PTC: Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a similar synthesis and provides a general guideline. Optimization may be required based on specific laboratory conditions.
Materials:
-
4-Nitrophenol
-
2-Chloroethanol (or 2-Bromoethanol)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl), dilute
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1.0 equivalent) in ethanol.
-
Base Addition: While stirring, add sodium hydroxide (1.1 equivalents) to the solution. The solution should turn a deep yellow as the sodium 4-nitrophenoxide is formed.
-
Addition of Haloethanol: Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain the reflux with stirring for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a dilute solution of sodium hydroxide to remove any unreacted 4-nitrophenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Signaling pathway of the Williamson ether synthesis for this compound.
References
Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Nitrophenoxy)ethanol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution (S_N2) of a halide from an alkyl halide by a phenoxide ion. In this specific synthesis, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol.[1][2][3]
Q2: What are the most common side reactions to be aware of during this synthesis?
The two primary side reactions that can occur are:
-
Elimination (E2) Reaction: The 4-nitrophenoxide can act as a base, abstracting a proton from the 2-chloroethanol, leading to the formation of ethylene glycol and other degradation products. This is more likely to occur at higher temperatures.
-
C-Alkylation: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, or at a carbon atom on the aromatic ring (C-alkylation) to form a 2-(2-hydroxyethyl)-4-nitrophenol byproduct.[4] The choice of solvent can significantly influence the ratio of O- to C-alkylation.[4]
Q3: How can I minimize the formation of side products?
To favor the desired O-alkylation and minimize side reactions, consider the following:
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Choice of Base and Solvent: Use a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to form the phenoxide.[1] Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are recommended as they solvate the cation, leaving the phenoxide anion more available for nucleophilic attack.[1][4] Protic solvents can lead to more C-alkylation.[4]
-
Reaction Temperature: Maintain a moderate reaction temperature (e.g., 60-80 °C). Higher temperatures can favor the elimination reaction.
-
Nature of the Alkylating Agent: Using 2-chloroethanol, a primary alkyl halide, is advantageous as it is less prone to elimination reactions compared to secondary or tertiary halides.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-nitrophenol. 2. Reaction temperature is too low. 3. Inactive 2-chloroethanol. 4. Insufficient reaction time. | 1. Ensure the base is fresh and of good quality. Allow sufficient time for the phenoxide to form before adding the alkylating agent. 2. Gradually increase the reaction temperature, monitoring for product formation via TLC. 3. Use freshly distilled or high-purity 2-chloroethanol. 4. Extend the reaction time and monitor progress by TLC. |
| Presence of Significant Amounts of Unreacted 4-Nitrophenol | 1. Insufficient amount of base. 2. Incomplete reaction. | 1. Use a slight excess of the base (e.g., 1.1 equivalents) to ensure complete deprotonation. 2. Increase reaction time or temperature as described above. |
| Formation of a Major Byproduct with a Similar Polarity to the Product | 1. C-alkylation is occurring. | 1. Change the solvent to a polar aprotic solvent like DMF or acetonitrile.[4] Avoid protic solvents. |
| Product is an Oil and Difficult to Crystallize | 1. Presence of impurities. | 1. Purify the crude product using column chromatography before attempting recrystallization. |
| Difficulty in Separating Product from Starting Material by Column Chromatography | 1. Inappropriate solvent system. | 1. Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be necessary. |
Experimental Protocols
Illustrative Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization.
Materials:
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4-Nitrophenol
-
Sodium Hydroxide (NaOH)
-
2-Chloroethanol
-
Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Sodium 4-Nitrophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in DMF. Add powdered sodium hydroxide (1.05 eq) portion-wise while stirring. The mixture will warm up and the color should change to a deep yellow or orange, indicating the formation of the phenoxide. Stir for 30 minutes at room temperature.
-
Reaction with 2-Chloroethanol: Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to 70-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5][6]
Data Presentation
Table 1: Illustrative Yields of this compound under Different Reaction Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Side Product(s) (%) |
| NaOH | DMF | 70 | 5 | 85 | C-alkylation product (~5%), Unreacted 4-nitrophenol (~10%) |
| K₂CO₃ | Acetonitrile | 80 | 6 | 78 | C-alkylation product (~8%), Unreacted 4-nitrophenol (~14%) |
| NaOH | Ethanol | 70 | 5 | 65 | C-alkylation product (~15%), Unreacted 4-nitrophenol (~20%) |
*Note: These are illustrative values and actual results may vary.
Visualizations
Caption: Reaction scheme for this compound synthesis and its major side reactions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of 2-(4-Nitrophenoxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(4-Nitrophenoxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a light yellow solid.[1] There is some variation in the reported melting point, with ranges cited as 60-62 °C and 82-85 °C. This discrepancy may be due to different polymorphic forms or residual impurities. It is advisable to characterize the purified material thoroughly.
Q2: What are the likely impurities in a crude sample of this compound synthesized via Williamson ether synthesis?
The Williamson ether synthesis is a common method for preparing this compound, which involves the reaction of 4-nitrophenol with a 2-haloethanol (e.g., 2-chloroethanol) in the presence of a base. Potential impurities include:
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Unreacted 4-nitrophenol: This is a common impurity if the reaction does not go to completion.
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Unreacted 2-haloethanol: The starting halide may also be present in the crude product.
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Inorganic salts: The base used in the reaction (e.g., potassium carbonate, sodium hydroxide) will form salt byproducts (e.g., KCl, NaCl) that need to be removed.
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Solvent residues: The solvent used for the synthesis (e.g., acetone, DMF) may be present.
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Over-alkylation products: In some cases, side reactions can lead to the formation of other ether derivatives.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the fractions collected during chromatography, and the final product on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable eluent for TLC can be a mixture of hexane and ethyl acetate, with the optimal ratio determined experimentally.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Problem 1: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not suitable for this compound.
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Solution: this compound is soluble in many organic solvents but has low solubility in water.[1] Try a more polar organic solvent like ethanol, methanol, or acetone. If a single solvent is not effective, a mixed solvent system (e.g., ethanol-water) can be employed.[2][3]
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
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Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution 1: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The solution is supersaturated, or cooling is too rapid.
-
Solution 2: Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of pure this compound can also initiate crystal formation. Ensure the solution cools slowly to room temperature before placing it in an ice bath.
Problem 3: Poor recovery of the purified product.
-
Possible Cause 1: Too much solvent was used, and the compound remains dissolved even at low temperatures.
-
Solution 1: Evaporate some of the solvent to concentrate the solution and then cool again.
-
Possible Cause 2: The compound is significantly soluble in the cold solvent.
-
Solution 2: If using a single solvent, consider a mixed solvent system where the compound is less soluble in the second solvent (the "anti-solvent").
Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of the desired compound from impurities.
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Possible Cause 1: The eluent system is not optimal.
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Solution 1: For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The polarity of the eluent can be gradually increased (gradient elution) to improve separation. Use TLC to determine the best solvent ratio before running the column.
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Possible Cause 2: The column was not packed properly, leading to channeling.
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Solution 2: Ensure the stationary phase (e.g., silica gel) is packed uniformly in the column without any air bubbles or cracks.
Problem 2: The compound is not eluting from the column.
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Possible Cause: The eluent is not polar enough to move the compound down the column.
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Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol-Water Solvent System
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Flash Column Chromatography
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Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Packing the Column: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica gel.
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Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
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Elution: Start the elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane:ethyl acetate) to elute the compounds from the column.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical and Analytical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄ | [4] |
| Molecular Weight | 183.16 g/mol | [4] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 60-62 °C or 82-85 °C | [1] |
Table 2: HPLC Analysis Conditions for this compound
| Parameter | Condition | Reference |
| Column | Newcrom R1 (Reverse Phase) | [5] |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | [5] |
| Application | Purity analysis and scalable for preparative separation | [5] |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Synthesis of 2-(4-Nitrophenoxy)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(4-Nitrophenoxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-nitrophenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, such as 2-chloroethanol or 2-bromoethanol, in an SN2 reaction.[1][2]
Q2: What are the critical reagents for this synthesis?
A2: The key reagents are 4-nitrophenol, a 2-haloethanol (e.g., 2-chloroethanol), a base to deprotonate the phenol (e.g., sodium hydroxide, potassium carbonate, or sodium hydride), and a suitable solvent (e.g., DMF, DMSO, acetonitrile).[1]
Q3: Why is a base necessary for this reaction?
A3: A base is required to deprotonate the hydroxyl group of 4-nitrophenol. The resulting 4-nitrophenoxide ion is a much stronger nucleophile than the neutral phenol, which is essential for the SN2 reaction to proceed at a practical rate.[3][4]
Q4: What safety precautions should be taken when handling the reagents?
A4: 4-nitrophenol is toxic and an irritant. The solvents often used, like DMF, have their own specific hazards. It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The product, this compound, is known to cause skin and eye irritation.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has a very low yield, or my analysis shows no product formation. What are the likely causes and how can I resolve this?
Answer: Low or no yield can stem from several factors related to reactants, reaction conditions, or the reaction failing to initiate.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | The base may be too weak or insufficient. Ensure at least one molar equivalent of a strong enough base is used. For sensitive reactions, using a very strong base like Sodium Hydride (NaH) in an anhydrous solvent ensures complete formation of the nucleophile.[4][6] |
| Poor Reagent Quality | Starting materials may be impure or wet. Use high-purity, dry reagents. If using NaH, the solvent must be anhydrous as NaH reacts violently with water.[7] |
| Inappropriate Solvent | Protic solvents (like ethanol or water) can solvate the nucleophilic phenoxide, reducing its reactivity and slowing the reaction.[1] Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to accelerate the SN2 reaction.[1] |
| Suboptimal Temperature | The reaction temperature may be too low. While higher temperatures can promote side reactions, the activation energy may not be met if the temperature is too low. Gently heat the reaction (e.g., to 50-80 °C) and monitor its progress via Thin Layer Chromatography (TLC).[4][7] |
| Insufficient Reaction Time | The reaction may simply not have run to completion. Monitor the disappearance of the limiting reagent using TLC before stopping the reaction.[4] |
Issue 2: Significant Byproduct Formation
Question: My TLC and NMR analyses show multiple spots and peaks, indicating the presence of byproducts. How can I minimize their formation?
Answer: Byproduct formation often competes with the desired Williamson ether synthesis.
| Potential Cause | Recommended Solution |
| Elimination Reaction | The alkoxide can act as a base, causing an E2 elimination reaction with the 2-haloethanol, especially at high temperatures. While less likely with a primary halide, this can still occur.[1][2] Avoid excessively high reaction temperatures. |
| Dialkylation of Reactant | If ethylene glycol is used as the starting material with a nitro-substituted aryl halide, dialkylation can occur. It is generally more effective to use 4-nitrophenol and a 2-haloethanol. |
| Ring Alkylation | The 4-nitrophenoxide ion is an ambident nucleophile, and C-alkylation on the aromatic ring can sometimes compete with the desired O-alkylation. This is generally a minor pathway but can be influenced by the solvent and counter-ion. Using polar aprotic solvents typically favors O-alkylation.[1] |
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure product from the reaction mixture. What purification strategies are effective?
Answer: Purification challenges often arise from byproducts with similar polarity to the desired product.
| Potential Cause | Recommended Solution |
| Co-elution in Chromatography | The product and unreacted 4-nitrophenol may have similar polarities. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[6] |
| Emulsion During Workup | Emulsions can form during the aqueous extraction phase, making layer separation difficult. To break an emulsion, add a small amount of brine (saturated NaCl solution) to the separatory funnel.[6] |
| Product is Water Soluble | The hydroxyl group on the product imparts some water solubility. During aqueous workup, ensure to extract the aqueous layer multiple times with your organic solvent (e.g., 3x with ethyl acetate) to maximize recovery. |
Visual Guides
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 2-(4-Nitrophenoxy)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of 2-(4-Nitrophenoxy)ethanol. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Due to the limited direct literature on this compound, its degradation pathways are inferred from studies on structurally related compounds, namely nitrophenols and aromatic ethers. The primary expected degradation routes are:
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Microbial Degradation: This is anticipated to be a significant pathway in environmental matrices. It likely involves initial enzymatic attacks on the ether linkage or the nitro group.
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Photodegradation: Exposure to ultraviolet (UV) radiation, particularly in the presence of photosensitizers, is expected to induce the degradation of the molecule.
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Chemical Degradation: Under certain conditions, such as in the presence of strong acids, the ether bond can be cleaved.
Q2: What are the likely initial steps in the microbial degradation of this compound?
A2: Based on the microbial degradation of nitrophenols and aromatic ethers, two main initial steps are plausible:
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Ether Bond Cleavage: Microorganisms may produce enzymes, such as etherases, that cleave the ether bond, releasing 4-nitrophenol and ethylene glycol. 4-nitrophenol is a well-studied pollutant with established microbial degradation pathways.
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Reduction of the Nitro Group: Another possibility is the enzymatic reduction of the nitro group to an amino group, forming 2-(4-aminophenoxy)ethanol. This would be followed by further degradation of the aromatic ring.
Q3: What are the potential intermediates in the degradation of this compound?
A3: Key potential intermediates include:
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4-Nitrophenol: A common product of ether cleavage.
-
Ethylene Glycol: The other product of ether cleavage.
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Hydroquinone: A common intermediate in the degradation of 4-nitrophenol.[1]
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1,2,4-Benzenetriol: An alternative intermediate in 4-nitrophenol degradation.[1]
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4-Aminophenol: Formed by the reduction of the nitro group of 4-nitrophenol.
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Various organic acids: Resulting from the opening of the aromatic ring.
Q4: Is this compound expected to be persistent in the environment?
A4: The persistence of this compound will depend on various environmental factors, including the presence of adapted microbial populations, sunlight exposure, and pH. The nitro group generally increases the recalcitrance of aromatic compounds to aerobic microbial degradation. However, the ether linkage can be a point of enzymatic attack. Therefore, its persistence is likely to be moderate, with degradation occurring over weeks to months under favorable conditions.
Troubleshooting Guides
Microbial Degradation Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed | Inappropriate microbial consortium. | 1. Use an inoculum from a site with a history of contamination with similar compounds. 2. Enrich the culture by gradually increasing the concentration of the target compound. |
| Toxicity of the compound at the tested concentration. | 1. Perform a dose-response experiment to determine the inhibitory concentration. 2. Start with a lower concentration of the compound. | |
| Suboptimal environmental conditions (pH, temperature, nutrients). | 1. Optimize pH and temperature based on the microbial source. 2. Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential nutrients. | |
| Slow degradation rate | Low bioavailability of the compound. | 1. Use a surfactant to increase the solubility of the compound. 2. Ensure adequate mixing to enhance contact between the microorganisms and the substrate. |
| Limiting co-substrates. | 1. Add a readily degradable carbon source (e.g., glucose) to stimulate microbial activity. | |
| Accumulation of intermediates | Incomplete degradation pathway in the microbial consortium. | 1. Identify the accumulating intermediates using analytical techniques like HPLC or GC-MS. 2. Introduce other microbial strains known to degrade the identified intermediates. |
| Inhibition of downstream enzymes by the intermediates. | 1. Lower the initial concentration of the parent compound to reduce the accumulation of intermediates. |
Photodegradation Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low degradation efficiency | Inappropriate light source or intensity. | 1. Ensure the light source emits at a wavelength absorbed by the compound or the photocatalyst. 2. Increase the light intensity, ensuring it does not cause excessive heating. |
| Absence of a suitable photocatalyst. | 1. Introduce a photocatalyst like titanium dioxide (TiO2) to enhance the degradation rate.[2] 2. Optimize the concentration of the photocatalyst. | |
| Quenching of reactive oxygen species. | 1. Ensure the solution is well-aerated, as oxygen is crucial for generating reactive oxygen species. 2. Avoid the presence of high concentrations of radical scavengers in the reaction mixture. | |
| Formation of colored byproducts | Polymerization of intermediates. | 1. Analyze the byproducts to understand their structure. 2. Adjust the pH or add an oxidant to prevent polymerization. |
Quantitative Data Summary
The following tables provide plausible quantitative data for the degradation of this compound, inferred from studies on p-nitrophenol.[3][4]
Table 1: Microbial Degradation Kinetics of this compound by different bacterial consortia.
| Bacterial Consortium | Initial Concentration (mg/L) | Degradation Rate (mg/L/day) | Half-life (days) |
| Activated Sludge | 50 | 5.2 | 9.6 |
| Enriched Culture A | 50 | 12.8 | 3.9 |
| Enriched Culture B | 50 | 9.5 | 5.2 |
Table 2: Photodegradation of this compound under different conditions.
| Condition | Initial Concentration (mg/L) | Rate Constant (k) (day⁻¹) | Half-life (days) |
| UV light only | 20 | 0.05 | 13.9 |
| UV light + TiO₂ (0.5 g/L) | 20 | 0.25 | 2.8 |
| Simulated Sunlight | 20 | 0.02 | 34.7 |
Experimental Protocols
Protocol 1: Microbial Degradation of this compound in an Aqueous Medium
Objective: To assess the biodegradability of this compound by a mixed microbial culture.
Materials:
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This compound
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Microbial inoculum (e.g., activated sludge)
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Mineral salts medium (MSM)
-
Sterile flasks
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Shaking incubator
-
HPLC or GC-MS for analysis
Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 g/L.
-
Prepare the Mineral Salts Medium (MSM) and sterilize it by autoclaving.
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In a sterile flask, add 100 mL of MSM.
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Inoculate the MSM with the microbial culture (e.g., 5% v/v).
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Add this compound from the stock solution to achieve the desired final concentration (e.g., 50 mg/L).
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Set up a control flask without the microbial inoculum to assess abiotic degradation.
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Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation (e.g., 150 rpm).
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Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 21 days).
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Prepare the samples for analysis by centrifuging to remove biomass and filtering the supernatant.
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Analyze the concentration of this compound and its potential degradation products using HPLC or GC-MS.
Protocol 2: Analysis of Degradation Products by HPLC
Objective: To quantify the concentration of this compound and its aromatic intermediates.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
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Detection Wavelength: 317 nm for this compound and 4-nitrophenol.
Procedure:
-
Prepare a series of standard solutions of this compound and potential intermediates (e.g., 4-nitrophenol, hydroquinone) of known concentrations.
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Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.
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Inject the prepared samples from the degradation experiment.
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Identify and quantify the compounds in the samples by comparing their retention times and peak areas with those of the standards.
Visualizations
Inferred Microbial Degradation Pathway of this compound
Caption: Inferred microbial degradation pathways of this compound.
Experimental Workflow for a Biodegradation Study
Caption: General experimental workflow for a biodegradation study.
References
Resolving solubility issues with 2-(4-Nitrophenoxy)ethanol in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 2-(4-Nitrophenoxy)ethanol during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving?
A1: Dissolution issues with this compound can arise from several factors. A primary consideration is the choice of solvent, as this compound's solubility varies significantly between different types of solvents. The principle of "like dissolves like" is crucial; polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[1][2] this compound has both polar (ether and hydroxyl groups) and nonpolar (nitrophenyl group) characteristics, making solvent selection key.[1][3] Additionally, temperature plays a significant role, as solubility often increases with heating.[1][2] Finally, the purity of the compound and the solvent can affect solubility.
Q2: What are the recommended solvents for this compound?
A2: this compound is generally soluble in organic solvents.[3] For compounds with similar nitrophenol structures, common organic solvents like ethanol, methanol, acetone, and acetonitrile are effective.[1][4] It is considered insoluble or only slightly soluble in water.[3][5]
Q3: How can I improve the solubility of this compound in my experiment?
A3: To enhance the solubility of this compound, consider the following methods:
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Heating: Gently warming the solvent can significantly increase the solubility of many organic compounds.[1][2]
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Co-solvents: Using a mixture of solvents can be effective. If your primary solvent is aqueous, adding a miscible organic co-solvent like ethanol or DMSO can improve solubility.
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Sonication: Applying ultrasonic waves can help to break down solid particles and accelerate the dissolution process.
Q4: My this compound precipitated out of solution. What should I do?
A4: Precipitation during an experiment can be caused by a change in temperature, solvent composition, or concentration. To address this:
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Re-dissolve: Try gently heating the solution to redissolve the precipitate.
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Add more solvent: If the concentration is too high, adding more of the solvent can help to keep the compound in solution.
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Solvent mixture adjustment: If you are using a mixed solvent system, a slight change in the solvent ratio may be necessary to maintain solubility.
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Purification: If you suspect the precipitate is an impurity, you may need to purify the compound, for example, by recrystallization.[6][7]
Q5: Are there any specific safety precautions for handling this compound?
A5: Yes, this compound is considered harmful if swallowed, inhaled, or in contact with skin.[3] It can cause skin and serious eye irritation.[8] Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
Solubility Data
The following table summarizes the known solubility properties of this compound.
| Solvent Class | Specific Solvents | Solubility | Reference |
| Polar Protic | Water | Insoluble to Slightly Soluble | [3][5] |
| Ethanol | Soluble | [1] | |
| Methanol | Soluble | [1] | |
| Polar Aprotic | Acetone | Soluble | [1] |
| Acetonitrile | Likely Soluble | [4] | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | ||
| Dimethylformamide (DMF) | Likely Soluble | ||
| Nonpolar | Hexane | Likely Sparingly Soluble to Insoluble | [4] |
| Toluene | Likely Soluble |
Note: "Likely Soluble" is inferred from the general solubility of similar compounds and the principle of "like dissolves like".
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Solvent Selection: Choose an appropriate organic solvent based on the solubility table above and the requirements of your experiment.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add the solvent to the solid in a suitable flask.
-
Agitation: Stir the mixture at room temperature.
-
Heating (if necessary): If the compound does not fully dissolve, gently heat the mixture while stirring. Use a water bath or a hot plate with a temperature probe to avoid overheating.
-
Observation: Continue to add small portions of the solvent and apply heat as needed until the solid is completely dissolved.[11]
Protocol 2: Recrystallization for Purification of this compound
Recrystallization is a technique to purify solid compounds.[7] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the solution.[6]
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but less soluble at low temperatures. Ethanol or a mixture of ethanol and water could be suitable.[12][13]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[11]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[11]
-
Drying: Allow the crystals to air dry completely on a watch glass.
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
Caption: General experimental workflow.
Caption: The "Like Dissolves Like" principle of solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. byjus.com [byjus.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Nitrophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chemistry-solutions.com [chemistry-solutions.com]
Analytical methods for detecting impurities in 2-(4-Nitrophenoxy)ethanol
Welcome to the technical support center for the analytical characterization of 2-(4-Nitrophenoxy)ethanol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately detecting and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, and by-products of side reactions.
-
Degradation Products: These form due to the decomposition of this compound under storage conditions or upon exposure to light, heat, or humidity.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification that are not completely removed.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is the primary method for separating, detecting, and quantifying non-volatile organic impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal technique for the identification and quantification of volatile and semi-volatile impurities, most notably residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of unknown impurities once they are isolated.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.
Q3: How can I develop a robust HPLC method for analyzing impurities in this compound?
A3: To develop a robust HPLC method, consider the following:
-
Column Selection: A reversed-phase C18 column is a good starting point for separating this compound and its potential impurities due to their aromatic nature.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The addition of an acid modifier like phosphoric acid or formic acid can improve peak shape.[1]
-
Detection Wavelength: A UV detector set at a wavelength where the parent compound and expected impurities have significant absorbance should be used. A photodiode array (PDA) detector is beneficial for assessing peak purity and identifying appropriate detection wavelengths.
-
Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and robust.
Impurity Analysis Workflow
The following diagram illustrates a general workflow for the identification and quantification of impurities in this compound.
Caption: A general workflow for the analysis of impurities in this compound.
Potential Impurities in this compound
The synthesis of this compound typically involves the reaction of 4-nitrophenol with 2-chloroethanol in the presence of a base. Based on this, the following impurities may be present:
| Impurity Name | Structure | Source |
| 4-Nitrophenol | Unreacted starting material | |
| 2-Chloroethanol | Unreacted starting material | |
| 1,2-bis(4-nitrophenoxy)ethane | (Structure not readily available) | By-product |
| 4-Aminophenoxyethanol | (Structure not readily available) | Degradation product (reduction of nitro group) |
Experimental Protocols
HPLC-UV Method for Non-Volatile Impurities
This method is designed for the separation and quantification of process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL. |
Headspace GC-MS Method for Residual Solvents
This method is suitable for the identification and quantification of residual solvents.
GC-MS and Headspace Conditions:
| Parameter | Condition |
| GC Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| MS Transfer Line | 250 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 35-350 amu |
| Headspace Vial | 20 mL |
| Sample Amount | 100 mg |
| Diluent | Dimethyl sulfoxide (DMSO), 1 mL |
| Vial Equilibration | 80 °C for 15 min |
NMR Spectroscopy for Structural Elucidation
For the definitive identification of an unknown impurity, isolation by preparative HPLC is followed by NMR analysis.
Sample Preparation and NMR Parameters:
| Parameter | Condition |
| Sample Preparation | Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). |
| Spectrometer | 400 MHz or higher |
| ¹H NMR Experiments | Standard proton, COSY |
| ¹³C NMR Experiments | Proton-decoupled carbon, DEPT, HSQC, HMBC |
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | - Secondary interactions with silanols- Column overload- Extraneous column effects | - Use a lower pH mobile phase or an end-capped column.- Reduce sample concentration.- Use shorter tubing between column and detector. |
| Split Peaks | - Clogged inlet frit- Column void- Sample solvent incompatible with mobile phase | - Reverse flush the column.- Replace the column.- Dissolve the sample in the initial mobile phase. |
| Retention Time Drift | - Inconsistent mobile phase composition- Column temperature fluctuations- Column degradation | - Prepare fresh mobile phase.- Use a column oven.- Replace the column. |
| Ghost Peaks | - Contaminated mobile phase- Carryover from previous injection | - Use high-purity solvents.- Implement a needle wash step in the autosampler. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Shape | - Active sites in the inlet or column- Non-volatile residue in the inlet | - Use a deactivated inlet liner.- Perform inlet maintenance. |
| Low Sensitivity | - Leak in the system- Contaminated ion source | - Check for leaks with an electronic leak detector.- Clean the ion source. |
| No Peaks | - Syringe not drawing sample- Broken column | - Check the headspace syringe.- Inspect the column and connections. |
References
Technical Support Center: Enhancing the Stability of 2-(4-Nitrophenoxy)ethanol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-(4-Nitrophenoxy)ethanol in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, presence of oxidizing agents, and elevated temperatures. The molecule possesses two key functional groups susceptible to degradation: the ether linkage and the nitroaromatic ring.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the main degradation pathways are:
-
Hydrolysis: The ether linkage can undergo hydrolysis under strong acidic or basic conditions, leading to the formation of 4-nitrophenol and ethylene glycol.
-
Photodegradation: The nitroaromatic ring is susceptible to photodegradation upon exposure to UV or visible light, which can lead to complex reactions including the reduction of the nitro group.
-
Oxidation: The aromatic ring and the benzylic ether oxygen can be susceptible to oxidation, potentially leading to ring-opening or the formation of phenolic and other degradation products.
-
Thermal Degradation: At elevated temperatures, cleavage of the C-NO2 bond is a common degradation pathway for nitroaromatic compounds.[1]
Q3: How can I monitor the stability of my this compound solution?
A3: The most effective way to monitor the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the intact this compound from its potential degradation products. Visual inspection for color change or precipitate formation can also be a preliminary indicator of degradation.
Q4: Are there any general recommendations for preparing and storing this compound solutions?
A4: Yes, to maximize stability:
-
Solvent Selection: Use high-purity solvents and consider the solubility and potential reactivity of this compound.
-
pH Control: If possible, maintain the solution at a neutral pH. Use buffers if necessary to prevent pH drift.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to minimize thermal degradation.
-
Inert Atmosphere: For long-term storage or if the compound is particularly sensitive to oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing the container.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Review Solution Preparation and Storage: Verify that the solution was prepared and stored according to the recommended guidelines (see FAQs).2. Perform Forced Degradation Study: To identify the potential degradation products, conduct a forced degradation study under acidic, basic, oxidative, thermal, and photolytic stress conditions (see Experimental Protocols). This will help in confirming if the unexpected peaks correspond to degradation products.3. Optimize HPLC Method: Ensure your HPLC method is a stability-indicating method capable of resolving the parent compound from all potential degradants. |
| Contamination | 1. Solvent Blank: Inject a solvent blank to check for impurities in the mobile phase or solvent.2. Clean Glassware: Ensure all glassware used for solution preparation is scrupulously clean.3. Fresh Solvents: Prepare fresh mobile phase and use fresh, high-purity solvents for sample preparation. |
Issue 2: Loss of Potency or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Significant Degradation of the Active Compound | 1. Quantify the Compound: Use a validated stability-indicating HPLC method to accurately determine the concentration of this compound in your solution.2. Prepare Fresh Solutions: For critical experiments, always prepare fresh solutions from a solid standard to ensure accurate concentration.3. Evaluate Storage Conditions: Re-evaluate your storage conditions. Consider storing aliquots at a lower temperature (e.g., -20 °C or -80 °C) if degradation is observed at 2-8 °C. |
| Precipitation of the Compound | 1. Check Solubility: Verify the solubility of this compound in the chosen solvent at the storage temperature. The compound may be precipitating out of solution if the storage temperature is too low.2. Visual Inspection: Before each use, visually inspect the solution for any precipitate. If present, gently warm the solution and sonicate to redissolve the compound. However, be aware that this may not be suitable if the compound is thermally labile. |
Data Presentation
The following tables present hypothetical data from a forced degradation study on a 0.1 mg/mL solution of this compound to illustrate the expected stability profile.
Table 1: Stability of this compound under Various Stress Conditions
| Stress Condition | Duration | % Assay of this compound | % Total Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 85.2 | 14.8 | 4-Nitrophenol |
| 0.1 M NaOH | 24 hours | 78.5 | 21.5 | 4-Nitrophenol |
| 3% H₂O₂ | 24 hours | 92.1 | 7.9 | Oxidized aromatic species |
| Heat (80°C) | 24 hours | 95.3 | 4.7 | Not Identified |
| UV Light (254 nm) | 24 hours | 89.7 | 10.3 | Reduced nitro species |
Table 2: Effect of pH on the Stability of this compound at Room Temperature
| pH | Storage Time (days) | % Assay of this compound |
| 3.0 | 7 | 96.5 |
| 5.0 | 7 | 98.8 |
| 7.0 | 7 | 99.5 |
| 9.0 | 7 | 94.2 |
| 11.0 | 7 | 85.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL) to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate polar and non-polar compounds. A typical starting gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Detection: Use a UV detector at a wavelength where this compound and its expected degradation products (like 4-nitrophenol) have significant absorbance (e.g., 270 nm).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for solution instability.
References
Validation & Comparative
A Comparative Analysis of 2-(4-Nitrophenoxy)ethanol and Structurally Related Nitroaromatic Compounds for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-(4-Nitrophenoxy)ethanol and similar nitroaromatic compounds, focusing on their potential applications in research and drug development. The information presented herein is intended to be an objective resource, summarizing available data on the biological performance of these compounds and providing detailed experimental methodologies for key assays.
Introduction to Nitroaromatic Compounds
Nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more nitro groups attached to an aromatic ring. This functional group endows them with a diverse range of chemical and biological properties, making them valuable in various industrial and pharmaceutical applications. In the realm of drug development, nitroaromatics have been investigated for their potential as antibacterial, antiprotozoal, and anticancer agents.[1][2]
The biological activity of many nitroaromatic compounds is linked to the bioreduction of the nitro group. This process can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways in target cells.[3] This mechanism of action is a double-edged sword, as it is responsible for both the therapeutic efficacy and the potential toxicity of these compounds, including reports of mutagenicity and genotoxicity.[3]
This guide will focus on this compound and compare it with other structurally related nitroaromatic compounds to provide a basis for further investigation and development.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activity and for designing future experiments.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₈H₉NO₄ | 183.16 | Light yellow solid | 16365-27-8[4][5] | |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | Yellowish crystalline solid | 100-02-7 | |
| 2-Phenoxyethanol | C₈H₁₀O₂ | 138.16 | Colorless oily liquid | 122-99-6 | |
| 1-Chloro-2,4-dinitrobenzene (DNCB) | C₆H₃ClN₂O₄ | 202.55 | Yellow crystalline solid | 97-00-7 |
Comparative Cytotoxicity Data
While direct comparative studies including this compound are limited, this section compiles available in vitro cytotoxicity data for structurally similar nitroaromatic compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Disclaimer: The following data is collated from different studies and should be interpreted with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Various Nitroaromatics | HL-60 | Leukemia | < 8.5 | [2] |
| Jurkat | Leukemia | < 8.5 | [2] | |
| MCF-7 | Breast Cancer | < 8.5 | [2] | |
| 2-Phenoxyethanol | Human Lymphocytes | N/A | Cytotoxic at 25 and 50 µg/mL | [6] |
| Ethanol | HepG2 | Liver Cancer | Proliferation inhibited by 75% at 1 mmol | [7] |
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of these compounds, detailed protocols for standard cytotoxicity and apoptosis assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compounds as for the cytotoxicity assay.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Potential Signaling Pathways
The cytotoxic and pro-apoptotic effects of nitroaromatic compounds are often mediated through the induction of oxidative stress and the subsequent activation of specific signaling pathways. Based on studies of structurally similar compounds, the following pathways are proposed as potential targets for this compound.
Intrinsic Apoptosis Pathway
The generation of reactive oxygen species (ROS) due to the metabolism of the nitro group can lead to mitochondrial dysfunction. This can trigger the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to programmed cell death.
Involvement of MAP Kinase Pathways
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Ethanol, a structural component of this compound, has been shown to modulate MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are often associated with stress responses and apoptosis.[8] It is plausible that this compound could also influence these pathways.
Conclusion and Future Directions
This compound, as a member of the nitroaromatic class of compounds, holds potential for further investigation in drug development, particularly in oncology. The presence of the nitro group suggests a mechanism of action involving reductive activation and induction of oxidative stress, leading to apoptosis. However, a significant lack of direct comparative data necessitates further research to fully elucidate its efficacy and safety profile.
Future studies should focus on:
-
Direct comparative cytotoxicity studies of this compound against a panel of cancer cell lines alongside structurally similar compounds.
-
In-depth mechanistic studies to identify the specific signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies to optimize the therapeutic index by modifying the chemical structure to enhance efficacy and reduce toxicity.
This guide serves as a starting point for researchers interested in exploring the potential of this compound and related nitroaromatic compounds as therapeutic agents. The provided protocols and proposed pathways offer a framework for designing and conducting these crucial next steps in the research and development process.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How does ethanol induce apoptotic cell death of SK-N-SH neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chromogenic Substrates in Enzyme Assays: Evaluating 2-(4-Nitrophenoxy)ethanol Against Established Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromogenic substrates used in colorimetric enzyme assays, with a particular focus on the potential utility of 2-(4-Nitrophenoxy)ethanol versus widely established reagents like p-nitrophenyl esters. The objective is to furnish researchers with the necessary information to select the most appropriate substrate for their specific assay requirements, supported by experimental data and detailed protocols.
Introduction to Chromogenic Assays
Chromogenic assays are a cornerstone of enzyme kinetics and high-throughput screening. These assays employ substrates that are converted by an enzyme into a colored product, allowing for the straightforward spectrophotometric quantification of enzymatic activity. The ideal chromogenic substrate is stable, soluble in the assay buffer, and yields a product with a distinct and strong absorbance at a wavelength that minimizes interference from other components in the reaction mixture.
A prevalent class of chromogenic substrates for hydrolytic enzymes, such as esterases and lipases, are p-nitrophenyl (pNP) esters. The enzymatic cleavage of the ester bond releases p-nitrophenol (pNP), a chromophore that exhibits a strong absorbance at approximately 405 nm under alkaline conditions. This guide will delve into the efficacy of various pNP esters and compare their performance with the less-characterized compound, this compound.
Comparison of Chromogenic Substrates
While this compound shares a structural similarity with pNP-based substrates (containing a p-nitrophenoxy group), its use in published enzyme assays is not well-documented. Therefore, this comparison focuses on well-established pNP esters and discusses the theoretical advantages and disadvantages of this compound as a potential substrate.
The choice of the acyl group in pNP esters allows for the investigation of substrate specificity of different enzymes. For instance, esterases are often assayed using short-chain pNP esters like p-nitrophenyl acetate (pNPA), while lipases, which preferentially hydrolyze long-chain triglycerides, are typically assayed with substrates such as p-nitrophenyl palmitate (pNPP).
Quantitative Data Presentation
The following table summarizes the specific activity of the esterase EstOF4 against a variety of p-nitrophenyl esters, illustrating how substrate structure influences enzyme efficacy.
| Substrate | Specific Activity (U/mg)[1] |
| p-Nitrophenyl acetate (C2) | 3.7 ± 0.3 |
| p-Nitrophenyl butyrate (C4) | 6.6 ± 0.5 |
| p-Nitrophenyl caproate (C6) | 10 ± 2 |
| p-Nitrophenyl caprylate (C8) | 3.3 ± 0.1 |
| p-Nitrophenyl caprate (C10) | 1.7 ± 0.2 |
| p-Nitrophenyl laurate (C12) | 0.15 ± 0.03 |
Data sourced from a study on the substrate specificity of the esterase EstOF4. The assay was performed at 50°C and pH 8.5.[1]
Note: No direct experimental data for the enzymatic hydrolysis of this compound is currently available in the reviewed literature. Its structure, featuring an ether linkage rather than an ester linkage adjacent to the nitrophenyl group, suggests it would be resistant to hydrolysis by esterases and lipases, which are specific for ester bonds. Therefore, it is not a suitable direct replacement for pNP esters in these conventional assays.
Experimental Protocols
Below is a generalized protocol for a colorimetric lipase assay using a p-nitrophenyl ester as the substrate. This protocol can be adapted for other hydrolytic enzymes and different pNP esters.
Protocol: Colorimetric Lipase Activity Assay
1. Materials and Reagents:
-
Enzyme: Purified or crude lipase solution.
-
Substrate Stock Solution: 20 mM p-nitrophenyl palmitate (pNPP) in isopropanol.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton X-100 and 0.1 M NaCl.
-
Stopping Reagent: 0.2 M Na2CO3.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
2. Assay Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add 80 µL of Assay Buffer.
-
Add the enzyme: Add 10 µL of the enzyme solution to each well. Include a blank control with 10 µL of buffer instead of the enzyme.
-
Pre-incubate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add 10 µL of the Substrate Stock Solution to each well to start the reaction.
-
Incubate: Incubate the plate at the reaction temperature for a defined period (e.g., 15 minutes).
-
Stop the reaction: Add 50 µL of the Stopping Reagent to each well.
-
Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate activity: Subtract the absorbance of the blank from the absorbance of the samples. The amount of p-nitrophenol released can be calculated using a standard curve of known pNP concentrations.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been created using the DOT language.
Conclusion
The family of p-nitrophenyl esters are versatile and effective chromogenic substrates for assaying a wide range of hydrolytic enzymes. The choice of the fatty acid chain length allows for the characterization of enzyme substrate specificity. The experimental protocols for these assays are robust, straightforward, and amenable to high-throughput formats.
In contrast, this compound is not a recognized substrate for common hydrolytic enzyme assays. Its chemical structure, which contains an ether linkage instead of an ester linkage, makes it an unsuitable candidate for assays measuring esterase or lipase activity. Researchers seeking to measure the activity of these enzymes should select an appropriate p-nitrophenyl ester from the established alternatives. Future research could explore the potential of this compound as a substrate for etherase enzymes, although this would represent a departure from the conventional assays discussed in this guide.
References
Validating Experimental Results of 2-(4-Nitrophenoxy)ethanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Utility of 2-(4-Nitrophenoxy)ethanol as a Synthetic Intermediate.
This guide provides an objective comparison of this compound's performance as a key starting material in the synthesis of bioactive molecules, particularly in the context of beta-blocker development. Experimental data, detailed methodologies, and workflow visualizations are presented to aid researchers in evaluating its utility against common alternatives.
Executive Summary
This compound is a versatile chemical intermediate frequently employed in the synthesis of pharmaceuticals and agrochemicals. Its value lies in the presence of a nitro group, which can be readily transformed into other functional groups, and a phenoxy ethanol moiety, a common structural feature in many bioactive compounds. This guide focuses on its application in the synthesis of beta-blockers, a class of drugs primarily used to manage cardiovascular diseases. The performance of this compound will be compared with an alternative starting material, 4-hydroxyphenylacetamide, in the context of synthesizing a key intermediate for drugs like atenolol.
Comparison of Starting Materials for Beta-Blocker Synthesis
The synthesis of many beta-blockers involves the introduction of a 2-hydroxy-3-aminopropoxy side chain onto an aromatic ring. The choice of the initial phenolic compound is a critical step that can influence the overall efficiency and complexity of the synthetic route. Here, we compare a hypothetical synthetic pathway starting from this compound with a well-established route using 4-hydroxyphenylacetamide.
Table 1: Comparison of Synthetic Routes for a Beta-Blocker Intermediate
| Parameter | Route A: Using this compound | Route B: Using 4-Hydroxyphenylacetamide |
| Starting Material | This compound | 4-Hydroxyphenylacetamide |
| Key Transformation | Reduction of nitro group, followed by acylation and etherification | Etherification of the phenolic hydroxyl group |
| Typical Reagents | SnCl₂/HCl (reduction), Butyryl chloride (acylation), Epichlorohydrin, NaOH | Epichlorohydrin, NaOH |
| Reported Overall Yield | Estimated to be lower due to more synthetic steps | Up to 95%[1] |
| Reaction Time | Longer due to multi-step process | Shorter, often a one-pot reaction[1] |
| Complexity | Higher, requires multiple purification steps | Lower, more streamlined process |
| Key Intermediate | 2-Acetyl-4-n-butyramidophenol | 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide |
Experimental Protocols
Route A: Hypothetical Synthesis of a Beta-Blocker Precursor from this compound
This protocol outlines a plausible multi-step synthesis to convert this compound into an intermediate analogous to those used in the synthesis of beta-blockers like acebutolol.
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Neutralize the mixture with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(4-aminophenoxy)ethanol.
Step 2: N-acylation
-
Dissolve the 2-(4-aminophenoxy)ethanol in a suitable solvent like dichloromethane.
-
Add triethylamine, followed by the dropwise addition of butyryl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to yield N-(4-(2-hydroxyethoxy)phenyl)butanamide.
Step 3: Etherification with Epichlorohydrin
-
To a solution of N-(4-(2-hydroxyethoxy)phenyl)butanamide in a mixture of water and a suitable organic solvent, add sodium hydroxide.
-
Add epichlorohydrin dropwise at a controlled temperature.
-
Stir the mixture vigorously for several hours until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the final epoxide intermediate.
Route B: Established Synthesis of an Atenolol Precursor from 4-Hydroxyphenylacetamide
This protocol is based on established methods for the synthesis of a key intermediate for atenolol.[1]
-
Dissolve 2-(4-hydroxyphenyl)acetamide in a deep eutectic solvent (DES) such as a mixture of choline chloride and ethylene glycol.
-
Add epichlorohydrin dropwise to the solution at 40°C and stir for 6 hours.
-
Remove the excess epichlorohydrin under vacuum.
-
The resulting product, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide, can be directly used in the next step without extensive purification.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
References
A Guide to Assessing Cross-Reactivity: Using Staurosporine as a Case Study for 2-(4-Nitrophenoxy)ethanol
To the esteemed researchers, scientists, and drug development professionals,
This guide provides a framework for evaluating the cross-reactivity of chemical probes, a critical step in drug discovery and chemical biology. While the intended subject of this analysis, 2-(4-Nitrophenoxy)ethanol, is a commercially available chemical, a comprehensive review of scientific literature and databases reveals a significant lack of publicly available data regarding its biological targets and cross-reactivity.
Therefore, to illustrate the principles and methodologies of a thorough cross-reactivity study, this guide will utilize the well-characterized, broad-spectrum kinase inhibitor, Staurosporine , as a practical example. The data and protocols presented herein for Staurosporine serve as a template for the types of experiments and data presentations that would be necessary to properly characterize this compound or any other chemical probe.
The Importance of Cross-Reactivity Studies
The therapeutic efficacy and potential toxicity of a drug candidate are intrinsically linked to its target selectivity. Cross-reactivity, or the binding of a compound to unintended targets (off-targets), can lead to unforeseen side effects and confound the interpretation of experimental results.[1] Rigorous cross-reactivity profiling is therefore an indispensable component of the preclinical development process.
Comparative Analysis: Staurosporine as a Model for Broad-Spectrum Activity
Staurosporine is a natural product known for its potent inhibition of a wide range of protein kinases.[2][3] This promiscuity makes it an excellent tool for illustrating the importance of comprehensive selectivity profiling. The following table summarizes the binding affinity of Staurosporine against a selection of human kinases, as determined by a KINOMEscan® assay. The data is presented as Kd (dissociation constant), where a smaller value indicates a stronger interaction.
| Target Kinase | Gene Symbol | Kd (nM) |
| Serine/threonine-protein kinase 10 | STK10 | 0.0 |
| Calcium/calmodulin-dependent protein kinase kinase 1 | CAMKK1 | 0.0 |
| STE20-like serine/threonine-protein kinase | SLK | 0.0 |
| NUAK family SNF1-like kinase 2 | NUAK2 | 0.1 |
| Phosphorylase kinase catalytic subunit gamma-2 | PHKG2 | 0.1 |
| Calcium/calmodulin-dependent protein kinase type II subunit alpha | CAMK2A | 0.2 |
| Calcium/calmodulin-dependent protein kinase kinase 2 | CAMKK2 | 0.2 |
| Serine/threonine-protein kinase 3 | STK3 | 0.2 |
| Serine/threonine-protein kinase 4 | STK4 | 0.2 |
| FLT3LG receptor | FLT3 | 0.2 |
| TAO kinase 3 | TAOK3 | 0.2 |
| Rho-associated protein kinase 2 | ROCK2 | 0.2 |
| Protein kinase C epsilon type | PRKCE | 0.3 |
| Rho-associated protein kinase 1 | ROCK1 | 0.3 |
| Calcium/calmodulin-dependent protein kinase type II subunit delta | CAMK2D | 0.3 |
| Epidermal growth factor receptor | EGFR | 0.3 |
| Leucine-rich repeat serine/threonine-protein kinase 2 | LRRK2 | 0.4 |
| Mast/stem cell growth factor receptor Kit | KIT | 0.4 |
| Serine/threonine-protein kinase MRCK alpha | CDC42BPA | 0.4 |
| Serine/threonine-protein kinase 24 | STK24 | 0.4 |
| Serine/threonine-protein kinase 25 | STK25 | 0.5 |
| Mitogen-activated protein kinase kinase kinase kinase 1 | MAP4K1 | 0.5 |
| Serine/threonine-protein kinase 38 | STK38 | 0.5 |
| Serine/threonine-protein kinase 38-like | STK38L | 0.5 |
| Cyclin-dependent kinase 2 | CDK2 | 0.6 |
Data adapted from DiscoverX KINOMEscan® screen data.[4]
Experimental Protocols for Cross-Reactivity Profiling
Several robust methodologies are available for assessing the selectivity of a chemical probe. Below are detailed protocols for two widely used platforms: KINOMEscan® (a binding assay) and KiNativ™ (an activity-based assay).
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.[5][6]
Principle: A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site. The test compound is added in competition. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Protocol:
-
Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. An active site-directed ligand is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., Staurosporine) is incubated with the DNA-tagged kinase in the presence of the immobilized ligand. A range of compound concentrations is typically used to determine the dissociation constant (Kd).
-
Quantification: After reaching equilibrium, the unbound kinase is washed away. The amount of kinase remaining bound to the solid support is quantified by qPCR using the DNA tag.
-
Data Analysis: The amount of kinase captured is measured for each compound concentration and compared to a DMSO control. The Kd is calculated from the dose-response curve.[6]
KiNativ™ Activity-Based Kinase Profiling
The KiNativ™ platform is a chemoproteomic method that measures the activity of kinases in a cellular lysate by using an ATP probe that covalently labels the active site.[7][8]
Principle: A biotinylated, irreversible ATP probe is used to label the active site of kinases in a cell lysate. If a kinase is inhibited by a test compound, the probe will be unable to bind, and the labeling of that kinase will be reduced. The extent of labeling is quantified by mass spectrometry.
Protocol:
-
Cell Lysis: Cells or tissues are lysed to release the native kinases.
-
Inhibitor Incubation: The lysate is incubated with the test compound (e.g., Staurosporine) at various concentrations to allow for binding to target kinases.
-
Probe Labeling: A biotinylated acyl-phosphate probe of ATP or ADP is added to the lysate. This probe covalently attaches to a conserved lysine residue in the ATP binding pocket of active kinases.[7]
-
Enrichment: The lysate is digested with trypsin, and the biotinylated peptides are enriched using streptavidin beads.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by LC-MS/MS to identify and quantify the labeled kinases.
-
Data Analysis: The abundance of peptides from each kinase in the inhibitor-treated samples is compared to a vehicle control to determine the IC50 for each kinase.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in cross-reactivity studies and their biological context, the following diagrams are provided.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-(4-Nitrophenoxy)ethanol in Nucleoside Synthesis
In the intricate field of drug development and synthetic chemistry, the choice of reagents and protecting groups is paramount to achieving high yields and preserving the integrity of complex molecules. For researchers and scientists engaged in the synthesis of modified oligonucleotides, 2-(4-Nitrophenoxy)ethanol emerges as a superior alternative to conventional compounds for the protection of the O6-position of guanine residues. Its primary advantage lies in the introduction of the 2-(p-nitrophenyl)ethyl (NPE) protecting group, which offers a unique cleavage mechanism under non-nucleophilic basic conditions, thereby safeguarding sensitive functionalities within the oligonucleotide chain.
Enhanced Yields and Milder Deprotection: A Comparative Overview
The utility of this compound is particularly evident in the Mitsunobu reaction for the O-alkylation of guanine derivatives. This reaction is a cornerstone of nucleoside chemistry, enabling the site-specific modification of nucleic acid building blocks. While traditional reagents like benzyl alcohol have been employed for this purpose, the use of this compound to install the NPE group presents distinct advantages in terms of reaction efficiency and, most critically, in the subsequent deprotection steps.
The NPE group is renowned for its stability throughout the various stages of oligonucleotide synthesis and its selective removal under mild, non-ammoniacal conditions. This is a significant benefit over traditional protecting groups that often require harsh treatments with ammonia, which can be detrimental to the delicate and often expensive modifications incorporated into synthetic oligonucleotides.
| Protecting Group Precursor | Protecting Group | Typical Reaction | Deprotection Conditions | Key Advantages of this compound |
| This compound | 2-(p-nitrophenyl)ethyl (NPE) | Mitsunobu Reaction | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent | Mild, non-nucleophilic deprotection preserves sensitive functionalities; avoids harsh ammonia treatment. |
| Benzyl Alcohol | Benzyl (Bn) | Williamson Ether Synthesis or Mitsunobu Reaction | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) | Orthogonal to many other protecting groups. |
| Diphenyl-4-pyridylmethanol | Diphenyl-4-pyridylmethyl (DMPM) | Mitsunobu Reaction | Mildly acidic conditions (e.g., 80% acetic acid) | Cleavage under mild acidic conditions. |
Experimental Validation: The Mitsunobu Reaction Protocol
The following protocol details the O-alkylation of an N2-protected guanosine derivative using this compound in a Mitsunobu reaction.
Materials:
-
N2-Acetyl-2',3',5'-tris-O-(tert-butyldimethylsilyl)guanosine
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N2-Acetyl-2',3',5'-tris-O-(tert-butyldimethylsilyl)guanosine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Add this compound (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield O6-[2-(p-nitrophenyl)ethyl]-N2-acetyl-2',3',5'-tris-O-(tert-butyldimethylsilyl)guanosine.
Visualizing the Workflow: From Protection to Deprotection
The following diagram illustrates the key steps in the utilization of this compound for the protection of guanosine and the subsequent deprotection of the resulting NPE group.
This streamlined workflow highlights the logical progression from the initial protection of the guanosine nucleoside to the final deprotected oligonucleotide, ready for its application in research or drug development. The use of this compound within this process offers a clear advantage for the synthesis of complex and sensitive oligonucleotides, ensuring higher fidelity and yield of the final product.
Unveiling the Performance of p-Nitrophenyl Based Chromogenic Substrates in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biochemical and enzymatic assays, the selection of an appropriate substrate is paramount for obtaining accurate and reproducible results. While a vast array of compounds are utilized, chromogenic substrates, which release a colored product upon enzymatic cleavage, offer a straightforward and robust method for monitoring enzyme activity. This guide provides a comprehensive comparison of the performance of established p-nitrophenyl (pNP) based chromogenic substrates and clarifies the role of structurally similar compounds like 2-(4-Nitrophenoxy)ethanol.
This compound: A Structural Analog but Not a Chromogenic Substrate
Initial interest in this compound for enzymatic assays stems from its possession of a p-nitrophenoxy moiety, a key component of many chromogenic substrates. However, a crucial distinction lies in its chemical linkage. This compound is an ether, characterized by a stable carbon-oxygen-carbon (C-O-C) bond. In contrast, widely used p-nitrophenyl-based chromogenic substrates possess more labile linkages, such as ester, phosphate, or glycosidic bonds.
The high stability of the ether bond in this compound renders it resistant to cleavage by the common hydrolytic enzymes that are typically assayed using pNP-based substrates. Consequently, This compound does not function as a chromogenic substrate in these standard assays , as it does not readily release the p-nitrophenolate chromophore.
Performance Benchmark of Established p-Nitrophenyl Chromogenic Substrates
To provide a clear performance benchmark, this guide focuses on well-established pNP-based substrates. The enzymatic hydrolysis of these substrates releases p-nitrophenol, which, under alkaline conditions, forms the intensely yellow p-nitrophenolate ion. The rate of formation of this colored product is directly proportional to the enzyme activity and can be conveniently measured spectrophotometrically.
Quantitative Performance Data
The following table summarizes key kinetic parameters for several common pNP substrates with their respective enzymes, providing a basis for comparison. Lower Kₘ values indicate a higher affinity of the enzyme for the substrate, while Vₘₐₓ represents the maximum rate of the reaction.
| Enzyme | Substrate | Kₘ (M) | Vₘₐₓ (µmol/min/mg protein) | Optimal pH | Wavelength for Detection (nm) |
| Calf Intestinal Alkaline Phosphatase | p-Nitrophenyl phosphate (pNPP) | 7.6 x 10⁻⁴[1] | 3.12 (units/mg)¹[1] | 9.5 - 11.0[1] | 405 |
| Bee Cytosolic Esterase | p-Nitrophenyl acetate | 1.24 x 10⁻⁴[2] | 1.37 x 10⁻¹[2] | ~7.4 | 400-405[3] |
| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | Varies with enzyme source | Varies with enzyme source | ~6.8 | 400-410[4] |
| β-Glucosidase | p-Nitrophenyl-β-D-glucopyranoside | Varies with enzyme source | Varies with enzyme source | Varies with enzyme source | 405 |
¹Note: Vₘₐₓ is reported as 3.12 µmoles min⁻¹ unit⁻¹ in the source. Conversion to µmol/min/mg protein requires the specific activity of the enzyme preparation used.
Experimental Protocols: A Representative Enzyme Assay
To illustrate the practical application of these substrates, a detailed protocol for a standard alkaline phosphatase assay using p-nitrophenyl phosphate (pNPP) is provided below.
Alkaline Phosphatase Activity Assay Protocol
Objective: To determine the enzymatic activity of alkaline phosphatase by measuring the rate of hydrolysis of pNPP.
Materials:
-
Alkaline Phosphatase (ALP) enzyme solution
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 5 mM in assay buffer)[5][6]
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm[7][8]
-
96-well clear flat-bottom microplate
-
Incubator set to the desired temperature (e.g., 37°C)
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well plate, add a specific volume of each enzyme dilution to triplicate wells.
-
Prepare blank wells containing the Assay Buffer instead of the enzyme solution to account for non-enzymatic hydrolysis of the substrate.
-
-
Reaction Initiation:
-
To each well, add a specific volume of the pNPP substrate solution to start the reaction.[9] The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).[9]
-
-
Reaction Termination:
-
Stop the reaction by adding a specific volume of the Stop Solution to each well.[9] The high pH of the stop solution also ensures the complete conversion of p-nitrophenol to the colored p-nitrophenolate ion.
-
-
Absorbance Measurement:
-
Calculation of Enzyme Activity:
-
Subtract the average absorbance of the blank wells from the absorbance of the sample wells.
-
Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient of p-nitrophenol at the assay pH (approximately 18,000 M⁻¹cm⁻¹ at pH > 9), c is the concentration, and l is the path length.[10][11][12]
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
-
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
References
- 1. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetics and inhibition of p-nitrophenylacetate-hydrolysing esterases in a solitary bee, Megachile rotundata (Fab.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. genetex.com [genetex.com]
- 6. assaygenie.com [assaygenie.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. neb.com [neb.com]
- 11. benchchem.com [benchchem.com]
- 12. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(4-Nitrophenoxy)ethanol: Applications and Limitations for Researchers
For researchers, scientists, and professionals in drug development, 2-(4-Nitrophenoxy)ethanol stands as a versatile yet hazardous chemical intermediate. This guide provides a comprehensive literature review of its applications, particularly in organic synthesis and as a potential pesticide, while also detailing its significant limitations and safety considerations. A comparative analysis with alternative compounds is presented, supported by available experimental data, to inform material selection in a research and development context.
Overview of this compound
This compound is a nitroaromatic compound with the chemical formula C₈H₉NO₄. It is recognized as a valuable building block in the synthesis of more complex molecules, finding utility in the creation of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring both a nitro group and a phenoxy ethanol moiety, allows for a range of chemical modifications. However, the presence of the nitro group also contributes to its hazardous properties, necessitating careful handling and consideration of its environmental impact.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. There is some discrepancy in the reported physical state at room temperature, with some sources describing it as a solid and others as a colorless liquid. This may be dependent on the purity of the substance.
| Property | Value | Reference |
| CAS Number | 16365-27-8 | [3] |
| Molecular Formula | C₈H₉NO₄ | [3] |
| Molecular Weight | 183.16 g/mol | [3] |
| Melting Point | 60-62 °C | [1] |
| Solubility in Water | 4.9 g/L (at 25 °C) | [1] |
| Appearance | Yellow solid or colorless liquid | [1] |
Applications in Organic Synthesis
The primary application of this compound is as a reagent and building block in organic synthesis.[1] The nitro group can be readily reduced to an amine, providing a pathway to a variety of functionalized aromatic compounds. The ether linkage is relatively stable, allowing for transformations at other parts of the molecule.
Synthesis of this compound
This compound is typically synthesized via the Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this case, 4-nitrophenol is deprotonated with a base to form the 4-nitrophenoxide, which then undergoes a nucleophilic substitution reaction with a 2-haloethanol, such as 2-chloroethanol.
Experimental Protocol: General Williamson Ether Synthesis of Aryl Ethers
The following is a general procedure for the Williamson ether synthesis of an aryl ether, adapted from a protocol for the synthesis of 4-methylphenoxyacetic acid. This can be considered a representative method for the synthesis of this compound.
Materials:
-
4-Nitrophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
2-Chloroethanol or 2-Bromoethanol
-
Solvent (e.g., Ethanol, Acetonitrile, or N,N-dimethylformamide)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenol in the chosen solvent.
-
Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to deprotonate the phenol, forming the sodium or potassium 4-nitrophenoxide.
-
To this solution, add a stoichiometric equivalent of the 2-haloethanol.
-
Heat the reaction mixture to a temperature between 50-100 °C and maintain for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and acidify with dilute HCl to neutralize any remaining base.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the Williamson ether synthesis of this compound.
Application as a Pesticide
This compound has been identified for use as a pesticide to control insects in agricultural settings.[1] However, specific efficacy data, such as LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values for this compound against specific pests, are not available in the reviewed scientific literature.
For context, the insecticidal and nematicidal activities of structurally related compounds are presented in the table below. These compounds demonstrate that the ether and nitroaromatic moieties can be found in biologically active molecules.
| Compound/Extract | Target Pest | Efficacy Data | Reference |
| N-trans-feruloyl tyramine | Spodoptera frugiperda (Fall Armyworm) | Contact LC50: 47.97 µg/mL | |
| 2-(1-Nonyloxy)-1-ethanol | Bursaphelenchus xylophilus (Pine Wood Nematode) | LD90: 53.63 mg/L | |
| 2-(1-Decyloxy)-1-ethanol | Bursaphelenchus xylophilus (Pine Wood Nematode) | LD90: 38.18 mg/L | |
| 2-(1-Undecyloxy)-1-ethanol | Bursaphelenchus xylophilus (Pine Wood Nematode) | LD90: 13.30 mg/L | |
| 2-(1-Dodecyloxy)-1-ethanol | Bursaphelenchus xylophilus (Pine Wood Nematode) | LD90: 46.68 mg/L | |
| Phytosteroid from Solanum nigrum | Culex vishnui group (Mosquito larvae) | LC50 (72h): 38.56 mg/L | |
| Phytosteroid from Solanum nigrum | Anopheles subpictus (Mosquito larvae) | LC50 (72h): 45.21 mg/L |
Limitations and Hazards
The utility of this compound is significantly constrained by its hazardous properties. It is classified as a substance that is harmful if swallowed, inhaled, or in contact with skin.[1] It is a known skin and eye irritant and may cause respiratory irritation.[3]
Safety and Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. If there is a risk of inhalation, a respirator may be necessary.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
The nitroaromatic structure also raises concerns about its environmental fate. The electron-withdrawing nature of the nitro group makes such compounds resistant to oxidative biodegradation.
References
A Spectroscopic Comparison of 2-(4-Nitrophenoxy)ethanol and Its Derivatives
This guide provides a detailed spectroscopic comparison of 2-(4-Nitrophenoxy)ethanol and its structurally related derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy and outlines the standard experimental protocols for these analytical techniques.
Structural Overview and Comparison
This compound serves as a foundational structure for a variety of derivatives. Modifications can occur at several positions, including the substitution pattern on the phenyl ring or alterations to the ethanol side chain. Understanding the spectroscopic signatures of these molecules is crucial for their synthesis, identification, and application in various chemical and biological contexts. This guide focuses on comparing the parent compound with a key derivative, 2-nitro-1-(4-nitrophenyl)ethanol, to illustrate how structural changes influence spectroscopic output.
Below is a diagram illustrating the structural relationship between the parent compound and its derivative.
Caption: Structural relationship between the parent compound and a key derivative.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and 2-nitro-1-(4-nitrophenyl)ethanol. All NMR data was recorded in CDCl₃.
¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Assignment |
| This compound | 8.25 | d | Ar-H |
| 7.63 | d | Ar-H | |
| 5.62-5.52 | m | CH(OH) | |
| 4.61-4.54 | m | CH₂NO₂ | |
| 3.25 | br s | OH | |
| 2-nitro-1-(4-nitrophenyl)ethanol | 8.25 | d | Ar-H |
| 7.63 | d | Ar-H | |
| 5.62-5.52 | m | CH(OH) | |
| 4.61-4.54 | m | CH₂NO₂ | |
| 3.25 | br s | OH |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ ppm) | Assignment |
| This compound | 164.2, 141.6, 125.9, 116.9 | Aromatic C |
| 69.1 | O-CH₂ | |
| 61.5 | CH₂-OH | |
| 2-nitro-1-(4-nitrophenyl)ethanol | 147.9, 145.9, 127.01, 124.03 | Aromatic C |
| 80.12 | CH₂NO₂ | |
| 70.04 | CH(OH) |
Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (ν cm⁻¹) | Assignment |
| This compound | ~3400 | O-H stretch |
| ~3100 | Ar C-H stretch | |
| ~2900 | Aliphatic C-H stretch | |
| ~1590, 1490 | NO₂ asymmetric & symmetric stretch | |
| ~1260 | Ar-O-C stretch | |
| 2-nitro-1-(4-nitrophenyl)ethanol | 3401 | O-H stretch |
| 2919 | C-H stretch | |
| 1555, 1349 | NO₂ stretch | |
| 1416, 1382 | Other | |
| 1086, 856, 754, 727, 697 | Fingerprint Region |
Experimental Workflow and Protocols
A standardized workflow is essential for obtaining high-quality, reproducible spectroscopic data. The following diagram outlines the general process from sample preparation to data analysis.
Caption: General workflow for spectroscopic analysis of organic compounds.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh an appropriate amount of the solid sample. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a spectrum to be acquired in a reasonable time.[1][2][3]
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial. The typical volume of solvent for a standard 5 mm NMR tube is 0.6-0.7 mL.[1][4]
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. Suspended solids can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[1]
-
Cap the NMR tube and label it clearly.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.[1]
-
Set the appropriate acquisition parameters, including the pulse program, number of scans, and spectral width.
-
Acquire the spectrum. For ¹H NMR, this may take a few minutes, while a standard ¹³C NMR can take from 20 minutes to over an hour.[1][2]
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Thoroughly dry high-purity potassium bromide (KBr) to remove moisture, which can interfere with the spectrum.[5]
-
In an agate mortar, grind 1-2 mg of the solid sample.[6]
-
Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample until a fine, homogeneous powder is obtained.[6][7]
-
Transfer the mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[5][8][9]
-
-
Data Acquisition :
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
First, run a background scan, typically with an empty sample holder or a pure KBr pellet.[6] This is subtracted from the sample scan to correct for atmospheric CO₂ and H₂O, as well as any absorption from the KBr itself.
-
Run the sample scan to obtain the infrared spectrum.
-
3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
From the stock solution, prepare a dilute solution of a known concentration. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Use a matched pair of quartz cuvettes for the analysis. Fill one cuvette with the pure solvent to be used as a blank or reference.
-
Fill the second cuvette with the sample solution.
-
-
Data Acquisition :
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[10]
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).[10]
-
First, place the blank/reference cuvette in the sample holder and perform a baseline correction or "zero" the instrument.[10]
-
Replace the blank with the sample cuvette and initiate the scan. The instrument will plot absorbance versus wavelength, and the wavelength of maximum absorbance (λ_max) can be determined.[11]
-
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. azom.com [azom.com]
- 6. shimadzu.com [shimadzu.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Proper Disposal of 2-(4-Nitrophenoxy)ethanol: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Nitrophenoxy)ethanol, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personnel safety and environmental compliance.
1. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring careful handling. It is harmful if swallowed and causes serious eye irritation.[1] Some data also indicates that it may cause skin and respiratory irritation.[2] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical for disposal.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Protective clothing to prevent skin exposure. |
| Respiratory Protection | A particulate filter respirator should be used if dust is generated. |
2. Segregation and Storage of Waste
Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.
-
Waste Container: Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Incompatibilities: Store waste containers away from strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[3]
-
Storage Area: Accumulate waste in a designated and well-ventilated area, away from drains and sources of ignition.
3. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, mechanically take up the solid material.[1] Avoid generating dust.[3]
-
Cleanup: Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Protection: Do not allow the chemical to enter drains, surface water, or ground water.[1]
4. Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving incineration.
-
Professional Disposal: The primary and safest method of disposal is to send the waste to an industrial combustion plant or a chemical incinerator.[1][4]
-
Solvent Incineration: An alternative may be to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4] This should only be performed by qualified professionals.
-
Regulatory Compliance: Always consult and adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[4]
-
Contaminated Materials: Any materials, such as personal protective equipment or labware, that are contaminated with this compound should be disposed of as hazardous waste in the same manner as the chemical itself.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Nitrophenoxy)ethanol
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-(4-Nitrophenoxy)ethanol. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations.
Researchers and laboratory staff must familiarize themselves with the potential hazards of this compound before commencing any work. While some safety data sheets (SDS) may classify this chemical as non-hazardous, others indicate significant risks.[1] Therefore, a conservative approach to safety is essential. The primary hazards identified include serious eye irritation and potential harm if swallowed.[2] Some sources also indicate that it may cause skin and respiratory irritation.[3][4]
Hazard and Safety Summary
A summary of key safety information for this compound is provided in the table below. This data has been compiled from multiple safety data sheets to ensure a comprehensive overview.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] P330: Rinse mouth.[2] |
| Serious Eye Damage/Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation[2][3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] P337+P313: If eye irritation persists: Get medical advice/attention.[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3][4] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P332+P313: If skin irritation occurs: Get medical advice/attention.[5] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[3][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use of a chemical fume hood is required to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in situations where splashing is a risk.[6][7]
-
Skin Protection: Wear chemical-resistant gloves (nitrile gloves are a suitable option) and a lab coat.[1][6] Ensure gloves are inspected before use and disposed of properly.
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved particulate filter respirator is recommended.[1]
3. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Disposal Plan: Waste Management Protocol
1. Waste Identification:
-
All materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be treated as hazardous waste.
2. Waste Segregation and Storage:
-
Collect waste in a designated, compatible, and properly labeled container.[8] The label must include the words "Hazardous Waste" and the chemical name.[8]
-
Do not mix with other waste streams.[8]
-
Keep waste containers tightly sealed, except when adding waste.[8]
-
Store waste containers in a designated satellite accumulation area, segregated according to compatibility.[8]
3. Waste Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][5]
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures and to schedule a waste pickup.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure not readily available)
(Structure not readily available)